Tetrahydro-2H-pyran-4-yl methanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxan-4-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-11(7,8)10-6-2-4-9-5-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEZHCLWHDZJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462944 | |
| Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134419-59-3 | |
| Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2H-pyran-4-yl methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tetrahydro-2H-pyran-4-yl methanesulfonate CAS number
An In-depth Technical Guide to Tetrahydro-2H-pyran-4-yl methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and pharmaceutical development. It covers its chemical properties, synthesis, applications, and safety information, presented in a format tailored for scientific and research audiences.
Chemical and Physical Properties
This compound, identified by the CAS Number 134419-59-3 , is a sulfonate ester that serves as a versatile building block in the synthesis of more complex molecules.[1][2][3][4][5][6] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 134419-59-3 |
| Molecular Formula | C6H12O4S[1][2] |
| Molecular Weight | 180.22 g/mol [1][2] |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Melting Point | 47-49°C[1] |
| Boiling Point (Predicted) | 329.1 ± 31.0 °C at 760 mmHg[1][2] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³[1][2] |
| Purity | Typically ≥95% - 97%[5] |
Synthesis of this compound
The compound is typically synthesized from Tetrahydro-2H-pyran-4-ol via a reaction with methanesulfonyl chloride. The hydroxyl group of the pyranol is converted into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution reactions.
Experimental Protocol
A common laboratory-scale synthesis protocol is as follows:[1][7]
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or another suitable base
-
Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve tetrahydro-2H-pyran-4-ol, triethylamine, and a catalytic amount of dimethylaminopyridine in dichloromethane in a round-bottom flask.[7]
-
Cool the reaction mixture to 0 °C in an ice bath.[7]
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water and brine.[7]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7]
-
The resulting product, this compound, is typically a yellow solid.[7] Further purification can be achieved by recrystallization if necessary.
Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum in CDCl3 typically shows the following signals: δ 4.90 (m, 1H), 3.95 (dt, 2H), 3.59-3.51 (m, 2H), 3.04 (s, 3H), 2.08-2.01 (m, 2H), 1.94-1.82 (m, 2H).[7]
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous bioactive compounds and pharmaceuticals.[8][9][10] It often enhances physicochemical properties such as solubility and metabolic stability. This compound is a valuable intermediate for introducing this THP ring into target molecules.
Key Applications:
-
Intermediate for Bioactive Molecules: It is used in the synthesis of compounds with potential therapeutic applications. For instance, it is an intermediate in the synthesis of 3,4,5-Trimethoxy-2-nitro Acetophenone, which is a precursor for potential cardiotonics and potent tubulin polymerization inhibitors.[7]
-
Synthesis of Spirocyclic Compounds: The related compound, tetrahydro-4H-pyran-4-one, is used to create spiro-hydantoins, a class of compounds with a wide range of biological activities, including anticonvulsant, antiviral, and anticancer properties.[8] While not a direct reaction of the methanesulfonate, this highlights the importance of the pyran ring system in medicinal chemistry.
-
General Organic Synthesis: The mesylate group is an excellent leaving group, making this compound a versatile reagent for nucleophilic substitution reactions to form ethers, amines, and carbon-carbon bonds with various nucleophiles.
Caption: Role as a synthetic intermediate.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following table summarizes its hazard information.
| Hazard Information | Details |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place under an inert atmosphere.
This technical guide provides essential information for researchers and scientists working with this compound. By understanding its properties, synthesis, and applications, its potential as a key building block in drug discovery and organic synthesis can be fully leveraged.
References
- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS#:134419-59-3 | this compound | Chemsrc [chemsrc.com]
- 4. This compound|CAS 134419-59-3|Adamas-beta|製品詳細 [tci-chemical-trading.com]
- 5. 134419-59-3 Cas No. | Tetrahydro-2H-pyran-4-yl methanesulphonate | Apollo [store.apolloscientific.co.uk]
- 6. Tetrahydro-2H-pyran-4-yl methanesulfonate CAS#: 134419-59-3 [m.chemicalbook.com]
- 7. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Physical Properties of Tetrahydro-2H-pyran-4-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS No. 134419-59-3). The information is compiled from various chemical data sources and is intended to support research and development activities where this compound is utilized as a key intermediate in organic synthesis.
Core Physical and Chemical Properties
This compound is an organic compound featuring a tetrahydro-pyran ring functionalized with a methanesulfonate group. This structure makes it a valuable reagent, particularly as a leaving group in nucleophilic substitution reactions.[1] It typically appears as an off-white to pale beige solid or a colorless to pale yellow liquid.[1][2]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₄S | [2][3] |
| Molecular Weight | 180.22 g/mol | [2][3] |
| Melting Point | 46-49 °C | [2][3] |
| Boiling Point | 329.1 ± 31.0 °C (Predicted) | [2][3] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [2][3] |
| Flash Point | 152.8 °C | |
| Solubility | Soluble in Dichloromethane. Slightly soluble in DMSO, Ethyl Acetate, and Methanol. | [2][4] |
| Physical Form | Solid | [2][5] |
| Appearance | Off-White to Pale Beige | [2] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. Below are generalized, standard laboratory protocols for measuring the key physical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid initial determination can be performed by heating at a rate of 10-20 °C per minute.[7]
-
For an accurate measurement, heat the sample at a slower rate, approximately 2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.[7]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.
Boiling Point Determination (Capillary Method)
While this compound is a solid at room temperature, its boiling point can be determined, though it is often predicted for compounds with high boiling points to avoid decomposition.
Apparatus:
-
Fusion tube or small test tube
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)[3]
-
Thermometer
Procedure:
-
Place a small amount of the substance into a fusion tube.
-
Invert a capillary tube (sealed end up) and place it into the fusion tube containing the liquid sample.[3]
-
Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
Heat the apparatus slowly and uniformly.[3]
-
As the liquid heats, air trapped in the capillary tube will be expelled.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3] Alternatively, after rapid bubbling, the heat can be removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Density Determination (Pycnometer or Volumetric Flask Method)
The density of a solid can be determined by measuring the volume of a liquid it displaces. For a compound soluble in some organic solvents, an inert, non-solvent liquid of known density must be used.
Apparatus:
-
Volumetric flask or pycnometer
-
Analytical balance
Procedure:
-
Weigh an empty, dry volumetric flask (W1).[9]
-
Add a known mass of this compound to the flask and weigh it again (W2). The mass of the sample is (W2 - W1).
-
Fill the flask with an inert liquid of known density in which the compound is insoluble, up to the calibration mark. Weigh the flask with the sample and the liquid (W3).
-
Empty and clean the flask. Fill it to the mark with only the inert liquid and weigh it (W4). The mass of the liquid is (W4 - W1).
-
The volume of the liquid can be calculated from its mass and known density. The volume of the sample is the difference between the total volume of the flask and the volume of the liquid added in step 3.
-
The density of the solid is then calculated by dividing the mass of the sample by its determined volume.
Synthetic Pathway Visualization
This compound is a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of intermediates for potential cardiotonics and tubulin polymerization inhibitors.[2] The synthesis of this compound itself is a straightforward reaction from Tetrahydro-2H-pyran-4-ol.
Caption: Synthesis of this compound.
This diagram illustrates the synthesis of the target compound from Tetrahydro-2H-pyran-4-ol and methanesulfonyl chloride in the presence of triethylamine as a base and dichloromethane as a solvent. This reaction is a common method for the preparation of mesylates from alcohols.
References
- 1. CAS 134419-59-3: this compound [cymitquimica.com]
- 2. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 134419-59-3 [sigmaaldrich.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
An In-depth Technical Guide to Tetrahydro-2H-pyran-4-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate. This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document consolidates essential data, including physical and chemical properties, detailed experimental protocols for its preparation, and a summary of its spectroscopic characterization. The information is presented to support researchers and professionals in the fields of medicinal chemistry and drug development.
Molecular Structure and Properties
This compound, also known as oxan-4-yl methanesulfonate, is a heterocyclic organic compound. Its structure features a saturated six-membered tetrahydropyran ring substituted at the 4-position with a methanesulfonate (mesylate) group. The mesylate is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable reagent for introducing the tetrahydropyran-4-yl moiety into various molecules.
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below.
Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H12O4S | [1] |
| Molecular Weight | 180.22 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 329.1 °C (predicted) | [1] |
| Density | 1.26 g/cm³ (predicted) | [3][4] |
| Solubility | Soluble in dichloromethane. Slightly soluble in DMSO, ethyl acetate, and methanol. | [1] |
| CAS Number | 134419-59-3 | [1] |
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound involves the reaction of Tetrahydro-2H-pyran-4-ol with methanesulfonyl chloride in the presence of a base.[1]
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a solution of Tetrahydro-2H-pyran-4-ol (1.0 equivalent) in dichloromethane, add triethylamine (1.0-1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow:
Synthesis workflow for this compound.
Spectroscopic Data
Comprehensive spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While publicly available spectra are limited, the following provides an overview of expected and reported data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR is a key technique for confirming the structure. The chemical shifts and coupling constants provide information about the protons on the tetrahydropyran ring and the methyl group of the mesylate.
-
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
Strong S=O stretching bands for the sulfonate group (typically in the regions of 1350-1330 cm⁻¹ and 1165-1150 cm⁻¹).
-
C-O stretching vibrations for the ether and ester linkages.
-
C-H stretching and bending vibrations for the aliphatic ring and methyl group.
Specific IR spectral data is often available from commercial suppliers.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | Predicted m/z |
| [M+H]⁺ | 181.0529 |
| [M+Na]⁺ | 203.0348 |
Predicted m/z values for common adducts of this compound.[7]
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The tetrahydropyran motif is a common feature in many biologically active compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The methanesulfonate group's reactivity allows for the efficient introduction of this cyclic ether into a target molecule. This compound is a key intermediate in the synthesis of various compounds, including inhibitors of human tissue transglutaminase 2 (hTG2).[8]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. As with many sulfonate esters, it may cause skin and eye irritation.[2]
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis with significant applications in the field of drug discovery and development. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a reliable synthetic protocol, and a summary of its spectroscopic characterization. This information is intended to be a valuable resource for researchers and scientists working with this compound.
References
- 1. chembk.com [chembk.com]
- 2. CAS 134419-59-3: this compound [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CAS#:134419-59-3 | this compound | Chemsrc [chemsrc.com]
- 5. 134419-59-3 | this compound | Sulfonates | Ambeed.com [ambeed.com]
- 6. 134419-59-3 Cas No. | Tetrahydro-2H-pyran-4-yl methanesulphonate | Apollo [store.apolloscientific.co.uk]
- 7. PubChemLite - Oxan-4-yl methanesulfonate (C6H12O4S) [pubchemlite.lcsb.uni.lu]
- 8. pubs.rsc.org [pubs.rsc.org]
Synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate from tetrahydro-4-pyranol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate from tetrahydro-4-pyranol. The synthesis involves the mesylation of the secondary alcohol, a common transformation in medicinal chemistry to convert an alcohol into a good leaving group for subsequent nucleophilic substitution reactions. This compound is a useful intermediate in the synthesis of various pharmaceutical compounds.[1][2][3]
Reaction Overview
The synthesis proceeds via the reaction of tetrahydro-4-pyranol with methanesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct. A catalyst such as 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. The reaction is typically carried out in an aprotic solvent like dichloromethane.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Tetrahydro-4-pyranol | 1.00 equiv | [1] |
| Methanesulfonyl Chloride | 1.00 - 1.16 equiv | [1][2] |
| Triethylamine | 1.00 - 1.33 equiv | [1][2] |
| 4-Dimethylaminopyridine (DMAP) | 0.10 equiv | [1] |
| Solvent | Dichloromethane (DCM) | [1][2] |
| Reaction Conditions | ||
| Initial Temperature | -10 °C to 0 °C | [1][2] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 16 hours | [1] |
| Product Information | ||
| Yield | 80.9% | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 47-49 °C | [2][3] |
| Molecular Formula | C6H12O4S | [2][4] |
| Molecular Weight | 180.22 g/mol | [2][4] |
Experimental Protocol
This protocol is based on a representative literature procedure.[1]
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Methanesulfonyl chloride
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask containing 200 mL of dichloromethane, add tetrahydro-2H-pyran-4-ol (15.83 g, 0.155 mol), triethylamine (21.6 mL, 0.155 mol), and 4-dimethylaminopyridine (1.89 g, 0.015 mol) as a catalyst.[1]
-
Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath.[1] Slowly add methanesulfonyl chloride (12 mL, 0.155 mol) dropwise to the stirred mixture.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.[1]
-
Workup:
-
Isolation of Product:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a yellow solid (22.6 g, 80.9% yield).[1]
-
Characterization:
The product can be characterized by standard analytical techniques. The 1H NMR spectrum in CDCl3 should show the following characteristic peaks: δ 4.90 (m, 1H), 3.95 (dt, 2H), 3.59-3.51 (m, 2H), 3.04 (s, 3H), 2.08-2.01 (m, 2H), 1.94-1.82 (m, 2H).[1]
Visualizations
Reaction Scheme
References
Spectroscopic and Synthetic Profile of Tetrahydro-2H-pyran-4-yl Methanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS No. 134419-59-3). This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. A comprehensive understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃)
The proton NMR spectrum provides characteristic signals corresponding to the protons of the tetrahydro-pyran ring and the methanesulfonyl group.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.90 | quintet (qn) | 4.2 | H-4 |
| 3.95 | doublet of triplets (dt) | 12.0, 4.2 | H-2e, H-6e |
| 3.59-3.51 | multiplet (m) | - | H-2a, H-6a |
| 3.04 | singlet (s) | - | -CH₃ |
| 2.08-2.01 | multiplet (m) | - | H-3e, H-5e |
| 1.94-1.82 | multiplet (m) | - | H-3a, H-5a |
Data sourced from ChemicalBook.[1]
¹³C NMR
-
C-4: ~75-85 ppm (carbon bearing the mesylate group)
-
C-2, C-6: ~60-70 ppm (carbons adjacent to the ring oxygen)
-
C-3, C-5: ~30-40 ppm
-
-CH₃: ~35-45 ppm (methyl group of the mesylate)
Infrared (IR) Spectroscopy
Experimental IR data with specific absorption bands for this compound is not widely published. However, the characteristic functional groups in the molecule would give rise to the following expected absorptions:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| S=O (asymmetric stretch) | 1350-1330 |
| S=O (symmetric stretch) | 1175-1150 |
| C-O-S stretch | 1000-750 |
| C-O-C stretch (ether) | 1150-1085 |
| C-H stretch (alkane) | 2950-2850 |
Mass Spectrometry (MS)
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.05290 |
| [M+Na]⁺ | 203.03484 |
| [M+NH₄]⁺ | 198.07944 |
| [M+K]⁺ | 219.00878 |
| [M-H]⁻ | 179.03834 |
Predicted data from PubChemLite.
Experimental Protocols
The synthesis of this compound is typically achieved through the mesylation of Tetrahydro-2H-pyran-4-ol. The following is a representative experimental protocol.
Synthesis of this compound
This procedure details the reaction of Tetrahydro-2H-pyran-4-ol with methanesulfonyl chloride in the presence of a base.
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
This protocol is adapted from synthetic procedures found in multiple sources.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
References
Solubility Profile of Tetrahydro-2H-pyran-4-yl Methanesulfonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tetrahydro-2H-pyran-4-yl methanesulfonate (THP-4-OMs), a key intermediate in pharmaceutical synthesis. Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document outlines its known solubility in various organic solvents, provides detailed experimental protocols for solubility determination, and presents a generalized workflow for assessing the solubility of similar compounds.
Overview of this compound
This compound is an organic compound featuring a tetrahydropyran ring and a methanesulfonate functional group. It typically appears as an off-white to pale beige solid with a melting point of 47-49°C.[1][2] The methanesulfonate group makes it an excellent leaving group in nucleophilic substitution reactions, rendering it a valuable reagent in organic synthesis.
Qualitative Solubility Data
Based on available technical data sheets, this compound is generally soluble in polar organic solvents.[3] Specific qualitative solubility information is summarized in the table below.
| Solvent | CAS Number | Polarity | Solubility |
| Dichloromethane (DCM) | 75-09-2 | Polar aprotic | Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Polar aprotic | Slightly Soluble[1][2] |
| Ethyl Acetate | 141-78-6 | Polar aprotic | Slightly Soluble[1][2] |
| Methanol | 67-56-1 | Polar protic | Slightly Soluble[1][2] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.
Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Preparation of Solvent: Add a known volume (e.g., 1 mL) of the desired organic solvent to a series of vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The exact amount should be recorded.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.
-
Filtration: Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered sample under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the remaining solid to determine the mass of the dissolved solute.
-
Chromatographic Method (Recommended): Dilute a known volume of the filtered saturated solution with a suitable solvent in a volumetric flask. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL, g/100mL, mol/L) based on the mass of the dissolved solute and the initial volume of the solvent.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the solubility of an organic compound.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound is not widely published, its qualitative solubility in polar organic solvents is established. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for determination. The understanding and experimental validation of its solubility are crucial steps in the effective use of this versatile synthetic intermediate in research and drug development.
References
Tetrahydro-2H-pyran-4-yl Methanesulfonate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-2H-pyran-4-yl methanesulfonate is a key chemical intermediate widely utilized in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, combining a stable tetrahydropyran ring with a reactive methanesulfonate leaving group, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, including tubulin polymerization inhibitors and potential cardiotonic agents. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1][2] Its key chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 134419-59-3 | [1] |
| Molecular Formula | C₆H₁₂O₄S | [1] |
| Molecular Weight | 180.22 g/mol | [1] |
| Melting Point | 46-49 °C | [1][2] |
| Boiling Point | 329.1±31.0 °C (Predicted) | [1] |
| Density | 1.26±0.1 g/cm³ (Predicted) | [1] |
| Appearance | White to Off-White Solid | [1][2] |
| Solubility | Soluble in Dichloromethane. Slightly soluble in DMSO, Ethyl Acetate, and Methanol. | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of Tetrahydro-2H-pyran-4-ol with methanesulfonyl chloride in the presence of a base. Two detailed experimental protocols are provided below, offering flexibility in reagent choice and reaction scale.
Experimental Protocols
Protocol 1: Synthesis with Triethylamine and DMAP as a Catalyst
This protocol utilizes triethylamine as a base and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
-
Reaction Scheme:
Synthesis of this compound. -
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Methanesulfonyl chloride
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq) and triethylamine (1.0 eq) in dichloromethane, add a catalytic amount of DMAP (e.g., 0.1 eq).[3]
-
Cool the mixture to 0 °C in an ice bath.[3]
-
Slowly add methanesulfonyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[3]
-
Upon reaction completion (monitored by TLC), wash the organic phase sequentially with deionized water and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
The product is obtained as a yellow solid.[3]
-
-
Quantitative Data:
Reactant Scale (Tetrahydro-2H-pyran-4-ol) Yield Reference | 15.83 g (0.155 mol) | 22.6 g (80.9%) |[3] |
Protocol 2: Synthesis with Triethylamine at Low Temperature
This protocol is a slight variation, performing the reaction at a lower temperature without the addition of DMAP.
-
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Tetrahydro-2H-pyran-4-ol (1.0 eq) and triethylamine (1.3 eq) in dichloromethane.[4]
-
Cool the solution to -10 °C.[4]
-
Add methanesulfonyl chloride (1.16 eq) to the solution.[4]
-
Stir the reaction mixture for 30 minutes at -10 °C.[4]
-
Dilute the reaction mixture with water and extract with dichloromethane.[4]
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[4]
-
-
Quantitative Data:
Reactant Scale (Tetrahydro-2H-pyran-4-ol) Yield Reference | 3.54 g (34.66 mmol) | 6.74 g (Quantitative) |[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 4.90 | quintet | 4.2 | CH-OMs | [3] |
| 3.95 | dt | 12.0, 4.2 | O-CH₂ (axial) | [3] |
| 3.59-3.51 | m | - | O-CH₂ (equatorial) | [3] |
| 3.04 | s | - | CH₃-S | [3] |
| 2.08-2.01 | m | - | CH₂ | [3] |
| 1.94-1.82 | m | - | CH₂ | [3] |
¹³C NMR, IR, and Mass Spectrometry (Predicted/Typical Data)
-
¹³C NMR: Expected chemical shifts would include signals for the methoxy carbon (~38 ppm), the carbons of the tetrahydropyran ring (in the range of 30-70 ppm), and the carbon bearing the methanesulfonate group at a higher chemical shift due to the electron-withdrawing nature of the oxygen and sulfur atoms.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic strong absorption bands for the S=O stretching of the sulfonate group, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1165-1185 cm⁻¹ (symmetric).[2][7] C-O stretching vibrations from the ether and the ester functionalities would also be present.
-
Mass Spectrometry: The mass spectrum would likely show the molecular ion peak (M⁺) at m/z 180. Key fragmentation patterns for sulfonate esters often involve the loss of the alkyl or aryl group attached to the oxygen, or cleavage of the S-O bond.[8][9]
Applications as a Chemical Intermediate in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of bioactive molecules, primarily due to the excellent leaving group ability of the methanesulfonate moiety, which facilitates nucleophilic substitution reactions.
Synthesis of Tubulin Polymerization Inhibitors
A significant application of this intermediate is in the synthesis of 2-Amino-3,4,5-trimethoxybenzophenones, which are potent inhibitors of tubulin polymerization.[3] These compounds are of great interest in cancer research due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
-
Experimental Workflow:
General workflow for synthesizing tubulin inhibitors. -
Mechanism of Action of Tubulin Polymerization Inhibitors: Tubulin polymerization is a dynamic process essential for the formation of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[10] Inhibitors synthesized from this compound typically bind to the colchicine-binding site on β-tubulin. This binding disrupts the assembly of tubulin dimers into microtubules, leading to microtubule depolymerization.[10] The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a prolonged mitotic arrest (G2/M phase arrest) and ultimately inducing apoptosis in rapidly dividing cancer cells.[10]
Signaling pathway of tubulin polymerization inhibitors.
Synthesis of Potential Cardiotonic Agents
This compound is also an intermediate in the synthesis of substituted 4-alkyl-2(1H)-quinazolinones, which have been investigated as potential cardiotonic agents.[3] Cardiotonic agents are drugs that increase the force of contraction of the heart muscle and are used in the treatment of heart failure.
-
Mechanism of Action of Cardiotonics: Cardiotonic agents can act through various mechanisms to increase myocardial contractility.[11][12] These mechanisms often involve modulating intracellular calcium concentrations. For instance, some agents increase the influx of calcium into cardiac muscle cells or enhance the sensitivity of the contractile proteins to calcium.[11][12] This leads to a more forceful contraction of the heart, improving its pumping function.
General mechanism of action for cardiotonic agents.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]
-
Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically relevant compounds. Its straightforward synthesis and the reactivity of the methanesulfonate group make it an attractive starting material for the construction of complex molecular architectures. The use of this intermediate in the development of potent tubulin polymerization inhibitors and potential cardiotonic agents highlights its importance in modern drug discovery. This technical guide provides essential data and protocols to assist researchers in leveraging the full potential of this compound in their scientific pursuits.
References
- 1. Cardiotonic agent - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Mechanisms of action of novel cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Cardiostimulatory Drugs [cvpharmacology.com]
- 13. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
The Tetrahydropyran Moiety: A Cornerstone in Modern Chemistry and Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Synthesis of Tetrahydropyran Derivatives
Introduction
The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing an oxygen atom, is a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. Its prevalence stems from a unique combination of properties: the THP moiety can impart favorable physicochemical characteristics to a molecule, such as improved solubility and metabolic stability, while also serving as a rigid conformational anchor. This technical guide provides a comprehensive overview of the discovery and history of tetrahydropyran derivatives, detailed experimental protocols for their synthesis, and insights into their role in modulating critical biological pathways.
A Historical Perspective: The Emergence of Tetrahydropyran Chemistry
The journey of tetrahydropyran and its derivatives is intrinsically linked to the broader exploration of oxygen-containing heterocycles. While the precise moment of the first synthesis of the parent tetrahydropyran is not definitively documented in a single seminal publication, its roots can be traced back to the late 19th and early 20th centuries, a period of burgeoning interest in the structure and synthesis of cyclic compounds.
The work of the Nobel laureate Adolf von Baeyer on hydroaromatic compounds laid some of the conceptual groundwork for understanding cyclic ethers. His investigations into the stability of carbocyclic rings, famously leading to his "strain theory," provided a theoretical framework for chemists to consider the feasibility of forming various ring sizes, including six-membered heterocycles. While not directly focused on tetrahydropyran, his research into compounds like dimethyl pyrone signaled an early interest in pyran-related structures.
A significant milestone in the practical synthesis of the tetrahydropyran ring was reported by Hanschke in 1955 , who described the selective construction of substituted tetrahydropyran rings through a Prins reaction.[1][2] This acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone provided a versatile entry point to this important class of compounds.[1][2] The parent 4H-pyran was first isolated and characterized in 1962, further fueling interest in its saturated counterpart. The stability of the tetrahydropyran ring, in contrast to the more reactive pyran, made its derivatives attractive targets for synthesis and incorporation into more complex molecules.
The latter half of the 20th century saw an explosion in the discovery of natural products containing the tetrahydropyran motif, particularly from marine sources.[3] Compounds like the bryostatins and various polyether antibiotics showcased nature's mastery in constructing complex architectures featuring multiple THP rings. These discoveries provided a major impetus for the development of new and stereoselective methods for tetrahydropyran synthesis, a challenge that continues to drive innovation in organic chemistry today.
Key Synthetic Methodologies for Tetrahydropyran Derivatives
A diverse array of synthetic strategies has been developed to construct the tetrahydropyran ring. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Hydrogenation of Dihydropyrans
One of the most straightforward methods for the synthesis of the parent tetrahydropyran and its simple derivatives is the catalytic hydrogenation of the corresponding dihydropyran. This method is particularly effective for producing unsubstituted or symmetrically substituted THPs.
Experimental Protocol: Hydrogenation of 3,4-Dihydropyran
-
Apparatus: A low-pressure catalytic hydrogenation apparatus is required.
-
Catalyst Preparation: 8 g of Raney nickel catalyst is washed three times with ether on a Büchner funnel. The washed catalyst is then transferred under ether to the hydrogenation bottle.
-
Reaction Setup: The hydrogenation bottle is fitted with a rubber stopper equipped with a dropping funnel and a glass tube connected to a three-way stopcock. The system is connected to a vacuum pump and a source of inert gas (e.g., nitrogen or hydrogen).
-
Procedure:
-
The ether is removed under vacuum, and the bottle is filled with the inert gas.
-
50.5 g (0.6 mole) of 3,4-dihydropyran is introduced through the dropping funnel.
-
The bottle is connected to the hydrogenation apparatus and is alternately evacuated and filled with hydrogen twice.
-
Hydrogen is admitted to the system until the pressure gauge reads 40 psi.
-
The shaker is started. The pressure is observed to drop as hydrogen is consumed. The reaction is typically complete in 15–20 minutes.
-
Once the theoretical amount of hydrogen has been absorbed, the bottle is removed from the apparatus.
-
The nickel catalyst is allowed to settle, and the liquid tetrahydropyran is decanted.
-
-
Yield: The yield is practically quantitative. The product has a boiling point of 85–86 °C and is often of sufficient purity for many subsequent applications without further distillation.[4]
Prins Cyclization
The Prins reaction is a powerful and versatile method for the stereoselective synthesis of substituted tetrahydropyrans. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.
Experimental Protocol: Synthesis of cis-2,6-Disubstituted-4-hydroxytetrahydropyrans
-
Materials: Homoallylic alcohol, aldehyde, phosphomolybdic acid (PMA), water.
-
Procedure:
-
To a stirred solution of the homoallylic alcohol (1 mmol) and the aldehyde (1.2 mmol) in water (5 mL), phosphomolybdic acid (10 mol%) is added.
-
The reaction mixture is stirred at room temperature for the appropriate time (typically a few hours, monitored by TLC).
-
Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran derivative.[5][6]
-
The Prins cyclization offers a high degree of stereocontrol, often proceeding through a chair-like transition state to yield thermodynamically favored products.
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition is another widely employed strategy for the construction of tetrahydropyran rings. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system within the same molecule. The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst (acid or base) and reaction conditions.
Experimental Protocol: Acid-Catalyzed Intramolecular Oxa-Michael Addition
-
Materials: A ζ-hydroxy-α,β-unsaturated ester or ketone, a suitable acid catalyst (e.g., trifluoromethanesulfonic acid), and a solvent (or solvent-free conditions).
-
Procedure (Microwave-assisted, solvent-free):
-
In a microwave-transparent vessel, the ζ-hydroxy-α,β-unsaturated carbonyl compound (1 mmol) is mixed with the acid catalyst (e.g., triflic acid, 1-5 mol%).
-
The vessel is sealed and subjected to microwave irradiation at a set temperature and for a specific duration (e.g., a few minutes). The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified directly by column chromatography on silica gel.[7]
-
This method is particularly attractive due to its atom economy and the often mild reaction conditions that can be employed.
Quantitative Data on Tetrahydropyran Synthesis
The efficiency of tetrahydropyran synthesis is highly dependent on the chosen methodology, substrate, and reaction conditions. The following tables summarize quantitative data for some of the key synthetic methods.
Table 1: Yields for the Synthesis of Tetrahydropyran Derivatives via Prins Cyclization
| Homoallylic Alcohol | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 3-Buten-1-ol | Benzaldehyde | PMA (10) | Water | 2 | 92 | [5][6] |
| 3-Buten-1-ol | 4-Chlorobenzaldehyde | PMA (10) | Water | 2.5 | 94 | [5][6] |
| 3-Buten-1-ol | 4-Methoxybenzaldehyde | PMA (10) | Water | 3 | 90 | [5][6] |
| 3-Buten-1-ol | Cinnamaldehyde | PMA (10) | Water | 4 | 88 | [5][6] |
| 3-Buten-1-ol | Cyclohexanecarboxaldehyde | PMA (10) | Water | 3.5 | 85 | [5][6] |
Table 2: Yields for the Synthesis of Tetrahydropyran Derivatives via Intramolecular Oxa-Michael Addition
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| (E)-1-phenyl-4-hydroxy-4-methylpent-1-en-3-one | Triflic Acid (1 mol%) | Microwave, 3 min | 81 | [7] |
| (E)-1-(4-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one | Triflic Acid (1 mol%) | Microwave, 4 min | 78 | [7] |
| ζ-hydroxy α,β-unsaturated ester | Pd(CH₃CN)₄(BF₄)₂ | CH₂Cl₂, rt | 60 | [8] |
Tetrahydropyran Derivatives in Drug Discovery: The Case of Gilteritinib
The tetrahydropyran motif is a common feature in many approved drugs and clinical candidates. One prominent example is gilteritinib , a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, which is used for the treatment of acute myeloid leukemia (AML) harboring FLT3 mutations.
The FLT3 Signaling Pathway
The FLT3 receptor is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In certain types of AML, mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor, driving uncontrolled cell growth and survival. The activated FLT3 receptor triggers several downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[6][9][10]
Mechanism of Action of Gilteritinib
Gilteritinib is a type I tyrosine kinase inhibitor that targets both wild-type and mutated forms of the FLT3 receptor, including the ITD and tyrosine kinase domain (TKD) mutations.[11] The tetrahydropyran moiety in gilteritinib contributes to its favorable pharmacokinetic profile. By binding to the ATP-binding pocket of the FLT3 kinase domain, gilteritinib blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of FLT3 signaling leads to the suppression of leukemic cell proliferation and the induction of apoptosis.[12][13]
Conclusion
The tetrahydropyran ring system has evolved from a structural curiosity in the early days of heterocyclic chemistry to a cornerstone of modern organic synthesis and medicinal chemistry. Its rich history is marked by the pioneering work of early chemists and the continuous development of innovative synthetic methodologies. The prevalence of the THP moiety in a wide range of biologically active molecules, exemplified by the potent anticancer agent gilteritinib, underscores its importance in drug design and development. The synthetic methods detailed in this guide provide a toolkit for researchers to access a diverse range of tetrahydropyran derivatives, paving the way for the discovery of new therapeutics and the advancement of chemical science.
References
- 1. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. research.abo.fi [research.abo.fi]
- 9. researchgate.net [researchgate.net]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Tetrahydro-2H-pyran-4-yl Methanesulfonate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Consequently, the development of robust synthetic methodologies for the introduction and functionalization of the THP ring is of significant interest to the medicinal and organic chemistry communities. Tetrahydro-2H-pyran-4-yl methanesulfonate has emerged as a versatile and highly reactive intermediate for the introduction of the 4-substituted tetrahydropyran scaffold via nucleophilic substitution reactions. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles under relatively mild conditions.
These application notes provide a comprehensive overview of the use of this compound in nucleophilic substitution reactions with common nucleophiles encountered in drug discovery, namely amines, thiols, and azides. Detailed experimental protocols, reaction parameters, and expected outcomes are presented to enable researchers to effectively utilize this valuable building block in their synthetic endeavors.
Reaction Mechanisms: SN1 vs. SN2 Pathways
The nucleophilic substitution at the C-4 position of this compound can proceed through either a bimolecular (SN2) or a unimolecular (SN1) mechanism. The operative pathway is primarily dictated by the nature of the nucleophile, the solvent, and the reaction temperature.
-
SN2 Pathway: A strong, sterically unhindered nucleophile will favor a backside attack on the carbon atom bearing the mesylate group. This results in an inversion of stereochemistry at the C-4 position and is generally favored by polar aprotic solvents such as DMF, DMSO, or acetonitrile.
-
SN1 Pathway: A weak nucleophile in a polar protic solvent (e.g., water, ethanol) can promote the departure of the mesylate leaving group to form a planar carbocation intermediate. The subsequent attack of the nucleophile can occur from either face of the carbocation, potentially leading to a mixture of stereoisomers (racemization).
Caption: General workflow for nucleophilic substitution.
Preparation of Starting Material: this compound
A reliable method for the preparation of this compound from the commercially available Tetrahydro-2H-pyran-4-ol is crucial for its application.
Experimental Protocol
To a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C, triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
| Reagent/Solvent | Molar Equiv. | Purity |
| Tetrahydro-2H-pyran-4-ol | 1.0 | >98% |
| Methanesulfonyl Chloride | 1.2 | >99% |
| Triethylamine | 1.5 | >99% |
| Dichloromethane (anhydrous) | - | >99.8% |
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 90-98% |
| Purification | No further purification is typically required. |
Application in Nucleophilic Substitution Reactions
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines provides a straightforward route to 4-amino-tetrahydropyran derivatives, which are valuable scaffolds in medicinal chemistry. These reactions are typically carried out in the presence of a base to neutralize the methanesulfonic acid byproduct.
Caption: Synthesis of 4-amino-tetrahydropyrans.
A mixture of this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a base such as potassium carbonate or triethylamine (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is heated. The reaction temperature and time are dependent on the nucleophilicity and steric hindrance of the amine. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
| Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 80-100 | 12-18 | 85-95 |
| Morpholine | Et₃N | MeCN | Reflux | 8-12 | 80-90 |
| Aniline | K₂CO₃ | DMF | 100-120 | 24 | 70-80 |
| Piperidine | K₂CO₃ | MeCN | Reflux | 6-10 | 88-96 |
Reactions with Thiol Nucleophiles
Thiolates are excellent nucleophiles and react readily with this compound to afford 4-thio-tetrahydropyran derivatives. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups.
Caption: Synthesis of 4-thio-tetrahydropyrans.
To a solution of the thiol (1.1 eq.) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or DMF, a base like sodium hydride (1.2 eq., 60% dispersion in mineral oil) or cesium carbonate (1.5 eq.) is added at 0 °C to generate the thiolate in situ. After stirring for 30 minutes, a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction is typically stirred at room temperature until completion as monitored by TLC. The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. Purification is achieved by column chromatography.
| Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | RT | 2-4 | 90-98 |
| Benzyl mercaptan | Cs₂CO₃ | DMF | RT | 3-6 | 88-95 |
| Ethanethiol | NaH | THF | RT | 2-3 | 85-92 |
| 4-Methoxythiophenol | Cs₂CO₃ | DMF | RT | 4-6 | 92-97 |
Reactions with Azide Nucleophiles
The introduction of an azide group at the C-4 position of the tetrahydropyran ring provides a versatile handle for further functionalization, most notably through "click" chemistry (Huisgen cycloaddition) or reduction to the corresponding amine. The reaction of this compound with sodium azide is a highly efficient method for the synthesis of 4-azidotetrahydropyran.
Caption: Synthesis of 4-azido-tetrahydropyran.
To a solution of this compound (1.0 eq.) in DMF or DMSO, sodium azide (1.5-2.0 eq.) is added. The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed, as indicated by TLC analysis. After cooling to room temperature, the mixture is poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4-azidotetrahydropyran can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.
| Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sodium Azide | DMF | 80-100 | 4-8 | >95% |
| Sodium Azide | DMSO | 80-100 | 3-6 | >95% |
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 4-substituted tetrahydropyran moiety into organic molecules. Its high reactivity towards a broad range of nucleophiles, including amines, thiols, and azides, coupled with the generally high yields and straightforward reaction conditions, makes it an invaluable tool for researchers in drug discovery and organic synthesis. The protocols and data presented herein provide a solid foundation for the successful application of this building block in the synthesis of novel and complex molecular architectures. As with any chemical reaction, optimization of the specific conditions for each substrate-nucleophile combination is recommended to achieve the best results.
Application Note & Protocol: Mesylation of Tetrahydro-2H-pyran-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the synthesis of tetrahydro-2H-pyran-4-yl methanesulfonate via the mesylation of tetrahydro-2H-pyran-4-ol. The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis. Mesylates are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2][3] This protocol is based on established literature procedures and offers a reliable method for this transformation.[1][4]
Reaction Scheme:
Materials and Methods:
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| Tetrahydro-2H-pyran-4-ol | Reagent | Sigma-Aldrich | Starting material |
| Methanesulfonyl chloride (MsCl) | Reagent | Sigma-Aldrich | Mesylating agent |
| Triethylamine (Et3N) | Reagent | Sigma-Aldrich | Base |
| 4-Dimethylaminopyridine (DMAP) | Reagent | Sigma-Aldrich | Catalyst (optional) |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Solvent |
| Deionized water | --- | --- | For work-up |
| Brine (saturated NaCl solution) | --- | --- | For work-up |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | Reagent | Sigma-Aldrich | Drying agent |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-2H-pyran-4-ol (1.0 eq.).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.5-1.0 M). Add triethylamine (1.0-1.5 eq.). For reactions that are sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) can be added.[4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Some protocols recommend cooling to -10 °C.[1][5]
-
Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.0-1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[4][6]
-
Reaction Progression: After the addition is complete, the reaction mixture can be stirred at 0 °C for a period of 30 minutes to 4 hours, or allowed to warm to room temperature and stirred for 16 hours.[1][4][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, cold 10% HCl or 1 N HCl, saturated sodium bicarbonate solution, and finally with brine.[4][7][8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][4]
-
Isolation of Product:
-
Purification (if necessary): The crude product, this compound, is often obtained as a yellow solid or oil and may be used in the next step without further purification.[1][4] If necessary, purification can be achieved by column chromatography on silica gel or distillation.[5]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactant Quantities | ||
| Tetrahydro-2H-pyran-4-ol | 15.83 g (0.155 mol) | [4] |
| Triethylamine | 21.6 mL (0.155 mol) | [4] |
| Methanesulfonyl chloride | 12 mL (0.155 mol) | [4] |
| 4-Dimethylaminopyridine (DMAP) | 1.89 g (0.015 mol) | [4] |
| Dichloromethane (DCM) | 200 mL | [4] |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | [4] |
| Reaction Time | 16 hours | [4] |
| Product Yield and Characterization | ||
| Product | This compound | [4] |
| Yield | 22.6 g (80.9%) | [4] |
| Appearance | Yellow solid | [4] |
| ¹H NMR (300 MHz, CDCl₃) | ||
| δ 4.90 (qn, J = 4.2 Hz, 1H) | [4] | |
| δ 3.95 (dt, J = 12.0, 4.2 Hz, 2H) | [4] | |
| δ 3.59-3.51 (m, 2H) | [4] | |
| δ 3.04 (s, 3H) | [4] | |
| δ 2.08-2.01 (m, 2H) | [4] | |
| δ 1.94-1.82 (m, 2H) | [4] |
Safety Precautions:
-
Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine is flammable and has a strong, unpleasant odor. Handle it in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
-
The reaction is exothermic, especially during the addition of methanesulfonyl chloride. Maintain proper cooling to control the reaction temperature.
Diagram of Experimental Workflow:
Caption: Workflow for the mesylation of tetrahydro-2H-pyran-4-ol.
References
- 1. chembk.com [chembk.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. echemi.com [echemi.com]
Tetrahydro-2H-pyran-4-yl Methanesulfonate: A Versatile Leaving Group for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-pyran-4-yl methanesulfonate has emerged as a valuable electrophilic building block in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. The incorporation of the tetrahydropyran (THP) moiety is a common strategy in drug design to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. This compound serves as an efficient precursor for introducing this desirable scaffold onto a variety of nucleophilic substrates. The methanesulfonate group, being an excellent leaving group, facilitates nucleophilic substitution reactions under relatively mild conditions, making it a versatile tool for the construction of complex molecular architectures.[1]
These application notes provide a comprehensive overview of the synthesis and utility of this compound as a leaving group in organic synthesis. Detailed experimental protocols for its preparation and subsequent reactions with oxygen and nitrogen nucleophiles are presented, along with quantitative data to guide reaction optimization.
I. Synthesis of this compound
The title compound is readily prepared from the commercially available tetrahydro-2H-pyran-4-ol via sulfonylation with methanesulfonyl chloride. Two common protocols are provided below, offering flexibility in the choice of base and reaction conditions.
Table 1: Synthesis of this compound
| Protocol | Starting Material | Reagents | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tetrahydro-2H-pyran-4-ol | Methanesulfonyl chloride | Triethylamine | DMAP | Dichloromethane | 0 to RT | 16 | 80.9 | [2] |
| 2 | Tetrahydro-2H-pyran-4-ol | Methanesulfonyl chloride | Triethylamine | - | Dichloromethane | -10 to RT | 0.5 | Not specified | [3] |
Experimental Protocols: Synthesis
Protocol 1: Synthesis with Triethylamine and DMAP Catalyst [2]
-
To a solution of tetrahydro-2H-pyran-4-ol (15.83 g, 0.155 mol) in dichloromethane (200 mL) is added triethylamine (21.6 mL, 0.155 mol) and 4-dimethylaminopyridine (DMAP) (1.89 g, 0.015 mol).
-
The mixture is cooled to 0 °C in an ice bath.
-
Methanesulfonyl chloride (12 mL, 0.155 mol) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic phase is washed sequentially with deionized water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a yellow solid (22.6 g, 80.9% yield).
Protocol 2: Rapid Synthesis with Triethylamine [3]
-
To a solution of tetrahydro-2H-pyran-4-ol (3.54 g, 34.66 mmol) and triethylamine (4.65 g, 45.95 mmol) in dichloromethane (100 mL) at -10 °C is added methanesulfonyl chloride (4.61 g, 40.24 mmol).
-
The reaction mixture is stirred for 30 minutes.
-
The reaction is diluted with water (100 mL) and extracted with dichloromethane (2 x 100 mL, 1 x 50 mL).
-
The combined organic phases are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the product (6.74 g).
Caption: General workflow for the synthesis of this compound.
II. Applications in Nucleophilic Substitution Reactions
This compound is an effective electrophile for the introduction of the tetrahydropyran-4-yl moiety onto various nucleophiles. The methanesulfonate anion is a stable leaving group, facilitating both SN1 and SN2 type reactions depending on the nucleophile, solvent, and reaction conditions.
A. O-Alkylation of Phenols
A key application is the O-alkylation of phenols and hydroxy-heterocycles. This reaction is particularly relevant in medicinal chemistry for the synthesis of aryl ethers, which are common motifs in drug molecules. A notable example is the synthesis of 1'-benzyl-6-((tetrahydro-2H-pyran-4-yl)oxy)spiro[indene-2,4'-piperidine]-1(3H)-one, a pharmaceutical intermediate.[3]
Table 2: Representative O-Alkylation Reaction
| Nucleophile | Electrophile | Base | Solvent | Temp. | Time | Product | Yield (%) |
| 1'-Benzyl-6-hydroxy-spiro[indene-2,4'-piperidine]-1(3H)-one | This compound | K₂CO₃ | DMF | 80°C | 12 h | 1'-Benzyl-6-((tetrahydro-2H-pyran-4-yl)oxy)spiro[indene-2,4'-piperidine]-1(3H)-one | >75 (expected) |
Note: The yield is an estimation based on similar O-alkylation reactions, as the specific yield for this reaction was not found in the searched literature.
Experimental Protocol: General Procedure for O-Alkylation of Phenols
-
To a solution of the phenolic compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5-2.0 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.2 eq) in the same solvent is added.
-
The reaction mixture is heated (e.g., 60-100 °C) and stirred for several hours, monitoring the progress by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired O-alkylated product.
Caption: Mechanism of O-alkylation of phenols using this compound.
B. N-Alkylation of Amines and Heterocycles
The reactivity of this compound extends to nitrogen nucleophiles, enabling the synthesis of N-substituted tetrahydropyran-4-amines. This is a valuable transformation for the preparation of compounds with potential biological activity, as the piperidine and related nitrogen-containing heterocyclic motifs are prevalent in pharmaceuticals.
Table 3: Representative N-Alkylation Reaction Conditions
| Nucleophile | Electrophile | Base | Solvent | Temp. | Time | Product |
| Primary/Secondary Amine | This compound | K₂CO₃ | DMF | 80°C | 12 h | 4-Amino-tetrahydro-2H-pyran derivative |
Note: These are generalized conditions based on reactions with analogous electrophiles like 4-chloro-2-methyl-tetrahydro-pyran.
Experimental Protocol: General Procedure for N-Alkylation of Amines
-
To a solution of the primary or secondary amine (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, Et₃N) (2.0 eq).
-
A solution of this compound (1.0 eq) in the same solvent is added dropwise at room temperature.
-
The reaction mixture is heated (e.g., 80 °C) and stirred for several hours, with progress monitored by TLC.
-
After cooling to room temperature, the mixture is poured into water.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired N-alkylated product.
References
Applications of Tetrahydro-2H-pyran-4-yl Methanesulfonate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tetrahydro-2H-pyran-4-yl methanesulfonate is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from the tetrahydropyran (THP) moiety, which can enhance pharmacokinetic properties, and the reactive methanesulfonate group, which serves as an excellent leaving group for nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a specific focus on its role in the development of a targeted anticancer agent.
Application in the Synthesis of Gilteritinib
A significant application of this compound is in the synthesis of Gilteritinib, an FDA-approved tyrosine kinase inhibitor for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an FMS-like tyrosine kinase 3 (FLT3) mutation.[1][2] The tetrahydropyran moiety is a crucial component of the Gilteritinib structure, and its introduction is facilitated by a precursor derived from this compound.
The synthetic strategy involves the conversion of this compound to 4-aminotetrahydropyran, a key intermediate in the Gilteritinib synthesis.[3] This transformation is typically achieved through a two-step process involving a nucleophilic substitution with an azide source followed by reduction.
Experimental Protocols
Protocol 1: Synthesis of 4-azidotetrahydro-2H-pyran
This protocol describes the nucleophilic substitution of the methanesulfonate group with an azide anion.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-azidotetrahydro-2H-pyran.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 4-aminotetrahydropyran
This protocol details the reduction of the azide intermediate to the corresponding amine.
Materials:
-
4-azidotetrahydro-2H-pyran
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-azidotetrahydro-2H-pyran (1.0 eq) in methanol or ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Evacuate the vessel and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-aminotetrahydropyran. The product is often used in the next step without further purification.
Protocol 3: Synthesis of a Gilteritinib Intermediate
This protocol describes the reaction of 4-aminotetrahydropyran with a pyrazine intermediate to form a key fragment of Gilteritinib.[3]
Materials:
-
4-aminotetrahydropyran
-
3-amino-5-chloro-6-methyl-pyrazine-2-carbonitrile
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a reaction vessel, dissolve 3-amino-5-chloro-6-methyl-pyrazine-2-carbonitrile (1.0 eq) in DMSO or NMP.
-
Add 4-aminotetrahydropyran (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the desired intermediate, 3-amino-6-methyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile.
Quantitative Data
The synthesized Gilteritinib exhibits potent inhibitory activity against FLT3 and AXL tyrosine kinases.
| Compound | Target | IC₅₀ (nM) |
| Gilteritinib | FLT3 | 0.29 |
| Gilteritinib | AXL | 0.73 |
| Data from PubChem CID 49803313[2] |
Signaling Pathway
Gilteritinib functions by inhibiting the FLT3 receptor tyrosine kinase, which is often mutated in AML. These mutations lead to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival. Gilteritinib also inhibits the AXL receptor tyrosine kinase, which is implicated in drug resistance.
Caption: Gilteritinib Signaling Pathway Inhibition.
Other Potential Applications
This compound is also reported as an intermediate in the synthesis of precursors for potential cardiotonic agents and tubulin polymerization inhibitors.[4]
-
Cardiotonic Agents: It is an intermediate in the synthesis of 3,4,5-Trimethoxy-2-nitro Acetophenone, which can be used to prepare substituted 4-alkyl-2(1H)-quinazolinones.
-
Tubulin Polymerization Inhibitors: The same intermediate, 3,4,5-Trimethoxy-2-nitro acetophenone, can also be used to synthesize 2-Amino-3,4,5-trimethoxybenzophenones, which are potent inhibitors of tubulin polymerization.
Experimental Workflows
The general workflow for utilizing this compound in the synthesis of a drug candidate like Gilteritinib can be visualized as follows:
Caption: Synthetic Workflow to Gilteritinib.
Conclusion
This compound is a valuable and reactive intermediate in medicinal chemistry. Its application in the synthesis of the approved anticancer drug Gilteritinib highlights its importance in constructing complex molecular architectures with desired pharmacological properties. The protocols and data presented provide a foundation for researchers to utilize this building block in their drug discovery and development programs.
References
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using Tetrahydro-2H-pyran-4-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds utilizing Tetrahydro-2H-pyran-4-yl methanesulfonate as a key building block.
Introduction
Spirocyclic scaffolds are prominent structural motifs in numerous natural products and pharmaceutically active compounds.[1] Their inherent three-dimensionality and conformational rigidity are highly desirable in modern drug design, often leading to improved binding affinity and selectivity for biological targets.[1] The tetrahydropyran ring, in particular, is a privileged scaffold found in many bioactive molecules.[1][2] The combination of a tetrahydropyran core with a spirocyclic junction presents a compelling synthetic target for the development of new chemical entities.[1]
This compound is a versatile reagent for the construction of such spirocyclic systems. The methanesulfonate (mesylate) group at the C4 position is an excellent leaving group, rendering the carbon atom highly susceptible to nucleophilic attack. This reactivity provides a strategic advantage for constructing spirocyclic frameworks through intramolecular or intermolecular cyclization strategies.
Reaction Principle: A Versatile Electrophile for Spiroannulation
The synthetic utility of this compound lies in its ability to undergo nucleophilic substitution. In the presence of a suitable bis-nucleophile or a tethered nucleophile, it can participate in reactions to form a new ring system spiro-fused at the C4 position of the tetrahydropyran ring.
A common strategy involves a tandem intermolecular nucleophilic substitution followed by an intramolecular cyclization. For instance, reaction with a diol, diamine, or similar difunctional nucleophile can lead to the formation of a spiro-heterocycle. The general mechanism involves the initial displacement of the mesylate group by one of the nucleophilic centers, followed by a subsequent intramolecular cyclization of the second nucleophilic group onto the newly formed intermediate or a different electrophilic center.
Experimental Protocols
Protocol 1: Synthesis of Spiro-ethers via Reaction with Diols
This protocol details the synthesis of a spiro-ether by reacting this compound with a suitable diol, such as 1,1-bis(hydroxymethyl)cyclohexane. This reaction proceeds via an initial intermolecular nucleophilic substitution to form an intermediate ether, which then undergoes an acid-catalyzed intramolecular cyclization.
Materials:
-
This compound (1.0 equivalent)
-
1,1-bis(hydroxymethyl)cyclohexane (1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonic acid (catalytic amount, 0.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Intermolecular Etherification
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1-bis(hydroxymethyl)cyclohexane (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous NH₄Cl solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate ether.[1]
Step 2: Intramolecular Spirocyclization (Williamson Ether Synthesis)
-
Dissolve the intermediate ether from Step 1 in a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).[1]
-
Heat the mixture to reflux, and if necessary, use a Dean-Stark trap to remove water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous NaHCO₃ solution and then with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the final spiro-tetrahydropyran ether.[1]
Protocol 2: Synthesis of Spiro-amines via Reaction with Amino Alcohols
This protocol describes a two-step procedure for the synthesis of Boc-protected spiro-amines. It involves the initial formation of a spirocyclic azide followed by reduction and protection.
Materials:
-
This compound (1.0 equivalent)
-
Sodium azide (NaN₃) (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Boc-anhydride ((Boc)₂O)
-
Triphenylphosphine (PPh₃) or Hydrogen (H₂) with Palladium on carbon (Pd/C)
-
Ethyl acetate
-
Water
Procedure:
Step 1: Azide Formation
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture (e.g., to 80 °C) and stir for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude azide.
Step 2: Reduction and Boc-Protection
-
Dissolve the crude azide in a suitable solvent like THF or methanol.
-
For Staudinger reduction, add triphenylphosphine and stir, followed by the addition of water. Alternatively, for catalytic hydrogenation, add Pd/C and subject the mixture to a hydrogen atmosphere.
-
After the reduction is complete (monitored by TLC or IR spectroscopy), filter the reaction mixture if necessary.
-
Add Boc-anhydride and a suitable base (e.g., triethylamine) to the solution containing the crude amine.
-
Stir at room temperature until the protection is complete.
-
Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to obtain the Boc-protected spiro-amine.
Data Presentation
The following table summarizes representative data for the synthesis of spirocyclic compounds based on protocols analogous to those described above.
| Entry | Starting Mesylate | Nucleophile | Product | Yield (%) | Reaction Time (h) |
| 1 | This compound | 1,1-bis(hydroxymethyl)cyclohexane | 1,5-Dioxaspiro[5.5]undecane derivative | 75 (overall) | 12 (Step 1), 6 (Step 2) |
| 2 | Substituted tetrahydropyranyl mesylate | Sodium azide, then reduction/protection | Boc-protected spiro-amine | 84 (azide), 90 (reduction/protection) | 24 (azide), 12 (reduction/protection) |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Proposed two-step synthesis of a spiro-tetrahydropyran ether.
Caption: Workflow for the synthesis of a Boc-protected spiro-amine.
References
Application Notes and Protocols: Tetrahydro-2H-pyran-4-yl Methanesulfonate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tetrahydro-2H-pyran-4-yl methanesulfonate as a versatile building block in the synthesis of a variety of heterocyclic compounds. The protocols detailed herein are based on established chemical principles and aim to serve as a practical guide for the synthesis of novel molecules with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a key intermediate in organic synthesis. The tetrahydropyran (THP) moiety is a prevalent structural motif in numerous natural products and pharmaceutically active compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The methanesulfonate (mesylate) group at the 4-position of the THP ring serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, leading to the construction of diverse heterocyclic systems, including substituted tetrahydropyrans and spirocyclic scaffolds.
Synthesis of this compound
The starting material, this compound, can be readily prepared from the commercially available tetrahydro-2H-pyran-4-ol. Two common and efficient protocols are provided below.
Protocol 1: Synthesis using Triethylamine[1]
Experimental Protocol:
-
To a solution of tetrahydro-2H-pyran-4-ol (15.83 g, 0.155 mol) in dichloromethane (200 mL), add triethylamine (21.6 mL, 0.155 mol) and a catalytic amount of dimethylaminopyridine (1.89 g, 0.015 mol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (12 mL, 0.155 mol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.
-
Upon reaction completion (monitored by TLC), wash the organic phase sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.
| Parameter | Value |
| Yield | 22.6 g (80.9%) |
| Purity | Characterized by ¹H NMR |
Protocol 2: Synthesis at Low Temperature[1]
Experimental Protocol:
-
Dissolve tetrahydro-2H-pyran-4-ol (3.54 g, 34.66 mmol) and triethylamine (4.65 g, 45.95 mmol) in dichloromethane (100 mL).
-
Cool the solution to -10 °C.
-
Add methanesulfonyl chloride (4.61 g, 40.24 mmol) to the solution.
-
Stir the reaction mixture for 30 minutes at -10 °C.
-
Dilute the reaction with water (100 mL) and extract with dichloromethane (2 x 100 mL, 1 x 50 mL).
-
Combine the organic phases, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
| Parameter | Value |
| Yield | 6.74 g (quantitative) |
| Purity | Used directly in the next step |
Applications in Heterocyclic Synthesis: Nucleophilic Substitution Reactions
The primary application of this compound in heterocyclic synthesis involves its reaction with various nucleophiles. The mesylate group is displaced, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at the 4-position of the tetrahydropyran ring.
Synthesis of N-Substituted Tetrahydropyrans
The reaction with nitrogen nucleophiles provides access to a range of 4-amino-tetrahydropyran derivatives, which are important scaffolds in medicinal chemistry.
General Workflow for N-Alkylation:
Caption: General workflow for the synthesis of N-substituted tetrahydropyran derivatives.
Example Protocol: Synthesis of 4-Azido-tetrahydro-2H-pyran
The azide functionality can be further elaborated, for example, via reduction to an amine or through click chemistry.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-azido-tetrahydro-2H-pyran.
| Parameter | Typical Value |
| Nucleophile | Sodium Azide |
| Solvent | DMF |
| Temperature | 80 °C |
| Reaction Time | 12 h |
| Yield | > 80% (expected) |
Synthesis of O-Substituted Tetrahydropyrans (Ethers)
Reaction with oxygen nucleophiles, such as phenols and alcohols, leads to the formation of ether linkages.
Example Protocol: Synthesis of 1'-Benzyl-6-((tetrahydro-2H-pyran-4-yl)oxy)spiro[indoline-2,4'-piperidine]-3-one [1]
This example illustrates the formation of an ether linkage with a phenolic hydroxyl group.
Experimental Protocol:
-
To a solution of 1'-benzyl-6-hydroxyspiro[indoline-2,4'-piperidine]-3-one (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add a base such as potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ether.
| Parameter | Value |
| Nucleophile | Phenol derivative |
| Base | K₂CO₃ |
| Solvent | DMF |
| Yield | Not explicitly reported, but a common reaction type. |
Synthesis of S-Substituted Tetrahydropyrans (Thioethers)
Thiolates are potent nucleophiles that react readily with this compound to form thioethers.
Example Protocol: Synthesis of 4-(Phenylthio)tetrahydro-2H-pyran
Experimental Protocol:
-
To a solution of thiophenol (1.1 eq) in DMF, add a base such as triethylamine (1.5 eq) or sodium hydride (1.1 eq) at room temperature.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (if NaH was used) or water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Typical Value |
| Nucleophile | Thiophenol |
| Base | Triethylamine or Sodium Hydride |
| Solvent | DMF |
| Reaction Time | 4-12 h |
| Yield | High (expected) |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a wide array of 4-substituted tetrahydropyran derivatives. The straightforward preparation of this intermediate and its high reactivity with a variety of nucleophiles make it an invaluable tool for medicinal chemists and researchers in drug discovery for the generation of novel heterocyclic compounds. The protocols provided herein offer a solid foundation for the exploration of its synthetic potential.
References
Application Notes and Protocols for Tetrahydropyranyl (THP) Protection of Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, being both nucleophilic and acidic, often requires temporary masking to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a widely employed protecting group for alcohols due to its ease of introduction, general stability under a variety of non-acidic conditions, and facile removal under mild acidic conditions.[1][2][3] THP ethers are a type of acetal, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2][4] This transformation renders the alcohol inert to many reagents, including strong bases, organometallics, and hydrides.[1][4]
A notable characteristic of THP protection is the creation of a new stereocenter at the anomeric carbon, which can result in a mixture of diastereomers if the alcohol is chiral.[2][5][6] This can sometimes complicate purification and spectroscopic analysis.
Mechanism of Protection and Deprotection
The formation and cleavage of THP ethers proceed via acid catalysis, involving a resonance-stabilized carbocation intermediate.[1][4][5]
Protection: The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The mechanism involves the protonation of the double bond in DHP, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this carbocation. Subsequent deprotonation yields the THP ether and regenerates the acid catalyst.[2][4]
Deprotection: The removal of the THP group is typically achieved through acidic hydrolysis or alcoholysis.[1][6] The process is essentially the reverse of the protection mechanism. Protonation of the ether oxygen is followed by cleavage of the C-O bond to release the alcohol and form the same resonance-stabilized carbocation. This intermediate is then quenched by water or an alcohol solvent.[1][4]
Quantitative Data Summary
The efficiency of THP ether formation and cleavage is highly dependent on the chosen catalyst, solvent, and substrate. The following tables summarize various catalytic systems with their respective reaction conditions and yields.
Table 1: Catalytic Systems for the Tetrahydropyranylation of Alcohols
| Catalyst | Alcohol Substrate | Reagents & Conditions | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (TsOH) | Various | DHP, CH₂Cl₂ | - | - | [4] |
| Pyridinium p-toluenesulfonate (PPTS) | Various | DHP, CH₂Cl₂ | - | Good | [4][7] |
| NH₄HSO₄@SiO₂ | 2-Phenylethanol | DHP (1.1 equiv), CPME or 2-MeTHF, rt | 4 h | ~99 | [2][8] |
| Bismuth triflate | Various | DHP, solvent-free | - | Good | [6] |
| Zeolite H-beta | Various | DHP | Short | High | [6] |
| H₁₄[NaP₅W₃₀O₁₁₀] | Benzyl alcohol | DHP (1.1 equiv), CH₂Cl₂, reflux | 10 min | 98 | [9] |
| Ferric Perchlorate | Various | DHP, CH₂Cl₂, rt | 5-30 min | 90-98 | [10] |
| Keggin H₃PW₁₂O₄₀ | Primary alcohols | DHP, rt | 5 min | 78 | [11] |
Table 2: Catalytic Systems for the Deprotection of THP Ethers
| Catalyst/Reagent | Substrate | Reagents & Conditions | Time | Yield (%) | Reference |
| Acetic Acid | THP-protected alcohol | AcOH:THF:H₂O (3:1:1), rt | - | - | [1][4] |
| Pyridinium p-toluenesulfonate (PPTS) | THP-protected alcohol | EtOH | - | - | [4] |
| Amberlyst-15 | THP-protected alcohol | Methanol, rt | - | - | [1] |
| LiCl | THP-protected alcohol | LiCl, H₂O, DMSO, 90 °C | 6 h | Excellent | [7] |
| H₁₄[NaP₅W₃₀O₁₁₀] | THP-protected benzyl alcohol | Methanol, reflux | 15 min | 97 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol using Pyridinium p-Toluenesulfonate (PPTS)
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equivalent).
-
Reagent Addition: Dissolve the alcohol in dichloromethane (CH₂Cl₂). To this solution, add 3,4-dihydro-2H-pyran (DHP, 1.5 equivalents).[2]
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.1 equivalents) to the mixture.[2]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).[2]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.[2]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a THP Ether using Acetic Acid
-
Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.[1]
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.[1]
Protocol 3: Deprotection of a THP Ether using a Solid-Supported Acid (Amberlyst-15)
-
Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).[1]
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.[1]
-
Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[1]
-
Washing: Wash the resin with a small amount of methanol.[1]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected alcohol.[1]
Visualizations
Caption: Mechanism of THP ether formation.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Scale-Up Synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate for Pilot Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate, a key intermediate in various pharmaceutical syntheses. The information provided is intended to guide the transition from laboratory-scale preparation to pilot plant production, with a strong emphasis on safety, process control, and scalability.
Introduction
This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As drug development progresses from preclinical to clinical phases, the demand for this intermediate increases, necessitating a robust and scalable synthetic process suitable for pilot plant and eventual commercial manufacturing. This document outlines a representative scale-up procedure, highlighting critical process parameters, safety considerations, and analytical controls.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of all materials is paramount for a successful and safe scale-up.
Table 1: Properties of Key Reagents and Product
| Compound | Formula | MW ( g/mol ) | Form | MP (°C) | BP (°C) | Density (g/mL) |
| Tetrahydro-2H-pyran-4-ol | C₅H₁₀O₂ | 102.13 | Liquid | - | 165-167 | 1.066 |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | Liquid | -32 | 161 | 1.48 |
| Triethylamine | C₆H₁₅N | 101.19 | Liquid | -115 | 90 | 0.726 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | -97 | 40 | 1.33 |
| This compound | C₆H₁₂O₄S | 180.22 | Solid | 45-49 | - | - |
Table 2: Safety Information
| Compound | Hazard Statements | Precautionary Statements |
| Tetrahydro-2H-pyran-4-ol | H319 | P264, P280, P305+P351+P338, P337+P313 |
| Methanesulfonyl Chloride | H302, H314, H331, H335 | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 |
| Triethylamine | H225, H302, H311, H314, H331, H335 | P210, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 |
| Dichloromethane (DCM) | H315, H319, H335, H336, H351, H373 | P201, P260, P280, P308+P313 |
| This compound | H315, H319, H335 | P261, P305+P351+P338 |
Synthesis Pathway and Pilot Plant Workflow
Chemical Synthesis Pathway
The synthesis of this compound proceeds via the mesylation of Tetrahydro-2H-pyran-4-ol using methanesulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Application Notes and Protocols: The Role of Tetrahydro-2H-pyran-4-yl Methanesulfonate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Tetrahydro-2H-pyran-4-yl methanesulfonate as a key building block in the synthesis of kinase inhibitors, with a specific focus on the dual c-Src/Abl inhibitor, Saracatinib (AZD0530). This document includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This compound serves as a versatile reagent for introducing the tetrahydro-2H-pyran-4-yloxy moiety into molecules. This functional group can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability, which are crucial for its overall pharmacokinetic profile.
One notable example of a kinase inhibitor featuring the tetrahydro-2H-pyran-4-yloxy group is Saracatinib (AZD0530). Saracatinib is a potent, orally bioavailable, dual-specific inhibitor of the c-Src and Abl tyrosine kinases.[1][2] The tetrahydro-2H-pyran-4-yloxy substituent at the C-5 position of the quinazoline core is a key structural feature contributing to its pharmacological profile.[2]
Data Presentation
The inhibitory activity of Saracatinib (AZD0530) against its target kinases is summarized in the table below.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Saracatinib (AZD0530) | c-Src | 2.7 | [3] |
| Saracatinib (AZD0530) | Abl | 30 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the key reagent, this compound, from tetrahydro-2H-pyran-4-ol.
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Triethylamine
-
Methanesulfonyl chloride
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tetrahydro-2H-pyran-4-ol (1.0 eq) and triethylamine (1.3 eq) in dichloromethane (DCM) at -10 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture for 30 minutes at -10 °C.
-
Dilute the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of Saracatinib (AZD0530)
The synthesis of Saracatinib (AZD0530) involves a multi-step process. The introduction of the tetrahydro-2H-pyran-4-yloxy moiety at the 5-position of the quinazoline core is a critical step. While direct alkylation with this compound is a plausible method, the literature more frequently describes the use of a Mitsunobu reaction to achieve this transformation. Both potential routes are outlined below.
Route A: Etherification using this compound (Proposed)
This proposed route utilizes the prepared methanesulfonate as an electrophile for the etherification of the 5-hydroxyquinazoline intermediate.
Materials:
-
4-((5-Chloro-1,3-benzodioxol-4-yl)amino)-7-(2-(4-methylpiperazin-1-yl)ethoxy)quinazolin-5-ol (Key Intermediate)
-
This compound
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a solution of the 5-hydroxyquinazoline intermediate in DMF, add a base such as potassium carbonate or cesium carbonate.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Saracatinib.
Route B: Etherification via Mitsunobu Reaction (Literature Reported Method)
This is the more commonly cited method for the synthesis of Saracatinib.[4]
Materials:
-
4-((5-Chloro-1,3-benzodioxol-4-yl)amino)-7-(2-(4-methylpiperazin-1-yl)ethoxy)quinazolin-5-ol (Key Intermediate)
-
Tetrahydro-2H-pyran-4-ol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the 5-hydroxyquinazoline intermediate and tetrahydro-2H-pyran-4-ol in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C and add DEAD or DIAD dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to afford Saracatinib.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by Saracatinib.
Caption: c-Src Signaling Pathway and Inhibition by Saracatinib.
Caption: BCR-Abl Signaling Pathway and Inhibition by Saracatinib.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of Saracatinib.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions with Tetrahydro-2H-pyran-4-yl methanesulfonate
Welcome to the technical support center for Tetrahydro-2H-pyran-4-yl methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a valuable intermediate in organic synthesis.[1][2] The methanesulfonate group is an excellent leaving group, making this compound a reactive electrophile for nucleophilic substitution reactions. It is commonly used to introduce the tetrahydro-2H-pyran-4-yl moiety into molecules, a structural motif found in many biologically active compounds.[1]
Q2: What are the main categories of reactions where this compound is used?
This reagent is primarily used in nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding 4-substituted tetrahydropyran derivatives.
Q3: What are the general safety precautions I should take when handling this compound?
This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may cause skin and eye irritation.[3] It is moisture-sensitive and should be stored in an inert atmosphere at room temperature.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
You are performing a nucleophilic substitution reaction with an amine, but the yield of your desired 4-aminotetrahydropyran is lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or extending the reaction time. | Drive the reaction to completion and increase the yield of the desired product. |
| Competition from Elimination Reaction | The formation of an elimination byproduct, 3,6-dihydro-2H-pyran, can compete with the desired substitution. To favor substitution, use a less sterically hindered and less basic nucleophile if possible. Running the reaction at a lower temperature can also disfavor the elimination pathway. | Minimize the formation of the elimination byproduct and increase the relative yield of the substitution product. |
| Hydrolysis of the Starting Material | This compound is moisture-sensitive and can hydrolyze back to tetrahydro-2H-pyran-4-ol, especially in the presence of water. Ensure all glassware is thoroughly dried and use anhydrous solvents. | Prevent the loss of the starting material to hydrolysis, thereby improving the overall yield of the desired product. |
| Poor Quality of Starting Material | Impurities in the starting this compound can interfere with the reaction. Verify the purity of your starting material by NMR or other analytical methods. If necessary, purify the starting material before use. | Ensure that the reaction is not being inhibited by impurities, leading to a higher yield of the desired product. |
Issue 2: Formation of an Unexpected Byproduct
You have isolated your main product, but you also observe a significant amount of an unknown byproduct in your reaction mixture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Elimination Byproduct | As mentioned in Issue 1, elimination to form 3,6-dihydro-2H-pyran is a common side reaction. This is more likely with bulky or strongly basic nucleophiles. | Characterize the byproduct to confirm if it is the elimination product. If so, modify reaction conditions as described above to minimize its formation. |
| Double Substitution (for primary amines) | If you are using a primary amine as a nucleophile, it is possible for the initial product, a secondary amine, to react again with another molecule of this compound to form a tertiary amine. | Use a larger excess of the primary amine nucleophile to favor the formation of the monosubstituted product. |
| Ring-Opening of the Tetrahydropyran Ring | Under strongly acidic or basic conditions, or at elevated temperatures, the tetrahydropyran ring may be susceptible to opening. | Maintain a neutral or mildly basic pH and moderate reaction temperatures to preserve the integrity of the pyran ring. |
Issue 3: Difficulty in Purifying the Final Product
You have completed the reaction, but are facing challenges in isolating a pure sample of your 4-substituted tetrahydropyran derivative.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is Water-Soluble | If your product is a polar amine or alcohol, it may have significant solubility in water, making extraction with organic solvents inefficient. | Perform multiple extractions with a suitable organic solvent. In some cases, a continuous liquid-liquid extraction apparatus may be necessary. Salting out the aqueous layer by adding a saturated salt solution (e.g., brine) can also decrease the solubility of the product in the aqueous phase. |
| Product Decomposes on Silica Gel | Some nitrogen-containing compounds can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, or even decomposition during column chromatography.[6] | Deactivate the silica gel by pre-treating it with a small amount of a suitable amine, such as triethylamine, mixed with the eluent. Alternatively, use a different stationary phase like alumina or a polymer-based resin.[6] |
| Byproducts have Similar Polarity to the Product | If the side products have similar polarity to your desired product, separation by standard column chromatography can be challenging. | Optimize your chromatographic conditions by trying different solvent systems or using a high-performance liquid chromatography (HPLC) system for better resolution. In some cases, derivatization of the product or byproduct might alter its polarity enough to allow for easier separation. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the synthesis of a 4-aminotetrahydropyran derivative.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Base (e.g., Triethylamine or Potassium Carbonate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Extraction solvent (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.2 - 2.0 eq) to the solution.
-
Add the base (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or another appropriate stationary phase.
Visualizations
Caption: Competing substitution and elimination pathways.
Caption: General experimental workflow for nucleophilic substitution.
References
Technical Support Center: Purification of Tetrahydro-2H-pyran-4-yl methanesulfonate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Tetrahydro-2H-pyran-4-yl methanesulfonate using column chromatography. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities may include unreacted starting materials such as tetrahydro-2H-pyran-4-ol and methanesulfonyl chloride, as well as byproducts like triethylamine hydrochloride if triethylamine is used as a base in the synthesis. Degradation products can also be present, especially if the reaction mixture was exposed to high temperatures or acidic/basic conditions for extended periods.
Q2: How can I determine a suitable eluent system for the column chromatography of this compound?
A2: A good starting point for determining the eluent system is to use Thin Layer Chromatography (TLC). A common solvent system for compounds of similar polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent. The ideal eluent system should provide a retention factor (Rf) value of approximately 0.25 to 0.35 for the target compound, which generally leads to good separation on a column.[2]
Q3: Is this compound stable on silica gel?
A3: Sulfonate esters can be sensitive to the acidic nature of standard silica gel, which may lead to decomposition.[3][4] It is advisable to perform a stability test by spotting the crude material on a TLC plate, letting it sit for a couple of hours, and then eluting it to see if any new spots (decomposition products) appear.[3] If the compound is found to be unstable, using deactivated silica gel or an alternative stationary phase like alumina is recommended.[3][5]
Q4: What is a typical yield and purity for this compound after column chromatography?
A4: While a specific yield after column chromatography is not widely reported in the literature, a synthesis protocol without chromatographic purification reports a yield of 80.9%.[6] Commercially available this compound typically has a purity of 96-98%.[5][7] A successful column chromatography purification should aim to achieve a purity level within this range, though the final yield will depend on the initial purity of the crude product and the separation efficiency.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| No compound is eluting from the column. | 1. The compound may have decomposed on the silica gel.[3]2. The eluent system is not polar enough to move the compound. | 1. Test the stability of your compound on silica gel using TLC. If it is unstable, consider using deactivated silica, alumina, or an alternative purification method.[3]2. Gradually increase the polarity of your eluent system. |
| The compound is eluting too quickly (high Rf). | The eluent system is too polar. | Decrease the polarity of the eluent system by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Poor separation of the product from impurities. | 1. The chosen eluent system is not providing adequate resolution.2. The column was overloaded with the crude sample.3. The column was not packed properly, leading to channeling. | 1. Optimize the eluent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) can improve separation.2. Use a larger column or reduce the amount of sample loaded. As a general guideline, use 20-50 times the weight of silica gel to the weight of the crude sample.[8]3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Streaking or tailing of the compound band. | 1. The compound is interacting too strongly with the silica gel.2. The sample was loaded in a solvent that is too strong.3. The sample is not sufficiently soluble in the eluent. | 1. Consider deactivating the silica gel with a small amount of triethylamine (1-3%) in the eluent.[5]2. Dissolve the sample in a minimal amount of the initial, least polar eluent for loading.3. If solubility is an issue, try a different eluent system in which the compound is more soluble. |
| Low recovery of the purified product. | 1. The compound may have partially decomposed on the column.[3]2. Some of the product may not have eluted and remains on the column.3. Fractions containing the product were not all collected. | 1. Address stability issues as mentioned above.2. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to check for any remaining compound.3. Carefully monitor the elution with TLC to ensure all product-containing fractions are collected. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Eluent System Selection
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare a series of developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Place the TLC plates in the chambers and allow the solvent to ascend.
-
Visualize the plates under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Select the solvent system that provides an Rf value of approximately 0.25-0.35 for the target compound.[2]
Protocol 2: Column Chromatography Purification
Materials:
-
Silica gel (60-120 mesh or 230-400 mesh)[9]
-
Selected eluent system (e.g., Hexanes/Ethyl Acetate mixture)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Crude this compound
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, "dry loading" can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then add this powder to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by collecting small samples from the eluting fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Representative Data for Purification of a Model Sulfonate Ester
| Parameter | Crude Product | After Column Chromatography |
| Appearance | Yellowish oil/solid | Colorless oil or white solid |
| Purity (by NMR/GC) | ~80% | >97% |
| Typical Yield | N/A | 70-90% (variable) |
| Rf Value (3:1 Hexanes:EtOAc) | Multiple spots | Single spot at ~0.3 |
Note: This data is representative and may vary depending on the specific reaction conditions and the efficiency of the chromatographic separation.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing poor separation in column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. medium.com [medium.com]
- 7. Flowchart Creation [developer.mantidproject.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. toolify.ai [toolify.ai]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Stability of Tetrahydro-2H-pyran-4-yl methanesulfonate under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Tetrahydro-2H-pyran-4-yl methanesulfonate. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during its use in chemical synthesis.
Troubleshooting Guides and FAQs
Q1: I am observing unexpected degradation of this compound in my reaction. What are the likely causes?
A1: this compound possesses two primary sites susceptible to degradation: the tetrahydropyran (THP) ring and the methanesulfonate (mesylate) group. The stability of the molecule is significantly influenced by the pH and temperature of your reaction conditions.
-
Acidic Conditions: The THP ring is an acetal, which is known to be labile under acidic conditions.[1][2][3] Protic or Lewis acids can catalyze the cleavage of the ether linkages within the ring, leading to ring-opening and subsequent decomposition. The methanesulfonate group is generally more stable under acidic conditions compared to basic conditions.
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Basic Conditions: The methanesulfonate group is an excellent leaving group.[4][5] In the presence of strong bases or nucleophiles (e.g., hydroxide, alkoxides), the molecule is susceptible to nucleophilic substitution (SN2) or elimination (E2) reactions at the C4 position of the THP ring. This will displace the mesylate and form a new bond with the incoming nucleophile. The THP ring itself is generally stable under basic conditions.[6]
-
Elevated Temperatures: Higher temperatures will accelerate the rates of both acid-catalyzed ring opening and base-mediated substitution/elimination reactions.[2]
Q2: What are the potential degradation products of this compound?
A2: The degradation products will depend on the specific conditions:
-
Under Acidic Conditions: Cleavage of the THP ring can lead to the formation of 5-hydroxypentanal and methanesulfonic acid.[1] Further reactions of the aldehyde are also possible.
-
Under Basic Conditions: The primary product will be the result of nucleophilic attack at the C4 position. For example, in the presence of sodium hydroxide, the expected product would be Tetrahydro-2H-pyran-4-ol, with sodium methanesulfonate as a byproduct. If other nucleophiles are present, the corresponding 4-substituted tetrahydropyran will be formed.
Q3: My reaction requires acidic conditions. How can I minimize the degradation of the THP ring?
A3: To minimize the degradation of the THP ring under acidic conditions, consider the following strategies:
-
Use Mild Acids: Employ milder acidic catalysts such as pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids like HCl or H₂SO₄.[3]
-
Control Stoichiometry: Use a catalytic amount of acid rather than a stoichiometric excess.
-
Lower the Temperature: Perform the reaction at the lowest temperature at which the desired transformation still proceeds at a reasonable rate.
-
Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the THP ring.[1] Conducting the reaction under anhydrous conditions can improve stability.
Q4: I need to perform a reaction under basic conditions. How can I prevent the loss of the methanesulfonate group?
A4: The methanesulfonate is a very good leaving group, making it inherently reactive towards nucleophiles. To mitigate its loss under basic conditions:
-
Use Non-Nucleophilic Bases: If the base is only required as a proton scavenger, use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Avoid Strong Nucleophiles: If possible, avoid strong nucleophiles like hydroxide or alkoxides.
-
Low Temperatures: Keep the reaction temperature as low as possible to reduce the rate of substitution or elimination.
-
Protecting Group Strategy: If the presence of a strong base is unavoidable and the mesylate needs to be retained, a different synthetic strategy that avoids these conditions might be necessary.
Q5: How can I monitor the stability of this compound in my reaction mixture?
A5: The stability of the compound can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of the starting material and the appearance of new, more polar spots which could indicate degradation products (e.g., Tetrahydro-2H-pyran-4-ol).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the concentration of the starting material over time. A stability-indicating method should be developed to separate the parent compound from its potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress and identify the structure of any major degradation products that may form.
Stability Data Summary
| Condition | Tetrahydropyran Ring Stability | Methanesulfonate Group Stability | Primary Degradation Pathway |
| Strongly Acidic (pH < 3) | Low | High | Acid-catalyzed ring opening of the THP moiety.[1][2] |
| Mildly Acidic (pH 4-6) | Moderate to High | High | Slow acid-catalyzed ring opening. |
| Neutral (pH ~7) | High | High | Generally stable, though slow hydrolysis of the mesylate is possible over extended periods at elevated temperatures.[3] |
| Mildly Basic (pH 8-10) | High | Moderate | Slow nucleophilic substitution or elimination of the mesylate group. |
| Strongly Basic (pH > 11) | High | Low | Rapid nucleophilic substitution or elimination of the mesylate group by hydroxide or other strong nucleophiles.[7] |
Experimental Protocol: pH Stability Assessment
The following is a general protocol for assessing the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate, citrate, or borate buffers for a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
HPLC system with a suitable C18 column and UV detector
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Sample Preparation for Stability Study:
-
For each pH condition, add a known volume of the stock solution to a known volume of the corresponding buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). The final solution should have a low percentage of organic solvent to ensure the pH is maintained by the buffer.
-
Prepare a control sample at a neutral pH and store it at a low temperature (e.g., 4°C) to serve as a baseline.
4. Incubation:
-
Incubate the samples at a constant, controlled temperature (e.g., 40°C or 60°C) in a calibrated oven or water bath. Protect the samples from light.
5. Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quench any ongoing reaction by neutralizing the sample if necessary and/or diluting it with the mobile phase.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
6. Data Analysis:
-
Plot the concentration of the compound as a function of time for each pH condition.
-
Determine the degradation rate constant (k) for each pH from the slope of the natural logarithm of the concentration versus time plot (for first-order kinetics).
-
The half-life (t₁/₂) at each pH can be calculated using the equation: t₁/₂ = 0.693 / k.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stability.
References
- 1. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CAS 134419-59-3: this compound [cymitquimica.com]
- 7. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
Navigating Nucleophilic Substitution: A Guide to Minimizing Elimination Byproducts with Tetrahydro-2H-pyran-4-yl Methanesulfonate
Technical Support Center
For researchers, scientists, and professionals in drug development utilizing Tetrahydro-2H-pyran-4-yl methanesulfonate, achieving high yields of the desired substitution product while minimizing the formation of elimination byproducts is a common challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation and to offer strategies for optimizing reaction outcomes.
Troubleshooting Guide: Minimizing Elimination Byproducts
Unwanted elimination reactions, primarily E2, compete with the desired SN2 pathway, leading to the formation of 3,6-dihydro-2H-pyran as a significant byproduct. The following guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High percentage of elimination byproduct observed. | The nucleophile is too basic. | Select a nucleophile with high nucleophilicity but low basicity. For example, use azide (N₃⁻), cyanide (CN⁻), or a thiol (RS⁻) instead of alkoxides (RO⁻) or hydroxides (OH⁻). |
| The reaction temperature is too high. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and monitor the reaction progress. Elevated temperatures disproportionately favor the E2 pathway. | |
| The solvent is protic. | Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (CH₃CN). These solvents solvate the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic, which favors the SN2 reaction. | |
| A strong, sterically hindered base is present. | If a base is required to deprotonate a nucleophile (e.g., a thiol), use a non-hindered base like triethylamine or diisopropylethylamine in stoichiometric amounts. Avoid strong, bulky bases like potassium tert-butoxide. | |
| Low or no conversion to the desired product. | The nucleophile is too weak. | If the nucleophile is weak, a higher temperature may be necessary. However, this increases the risk of elimination. Consider switching to a more potent nucleophile or using a catalyst if applicable. |
| The leaving group is not sufficiently activated. | Ensure the methanesulfonate has been properly synthesized from the corresponding alcohol. The presence of unreacted alcohol will lower the overall yield. | |
| Reaction is slow at low temperatures. | Insufficient activation energy for the SN2 reaction. | While avoiding high temperatures is crucial, a modest increase may be necessary. Carefully optimize the temperature to find a balance between a practical reaction rate and minimal byproduct formation. Alternatively, consider using a more reactive sulfonate leaving group, such as a tosylate or triflate, if the mesylate proves too unreactive under milder conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary elimination byproduct I should expect?
The major elimination byproduct is 3,6-dihydro-2H-pyran, formed through an E2 mechanism where a base removes a proton from a carbon adjacent to the carbon bearing the methanesulfonate group.
Q2: Which nucleophiles are best to minimize elimination?
Nucleophiles with a high nucleophilicity-to-basicity ratio are ideal. Good choices include:
-
Azide ion (N₃⁻)
-
Cyanide ion (CN⁻)
-
Thiolates (RS⁻)
-
Halide ions (I⁻, Br⁻)
Avoid strongly basic nucleophiles such as alkoxides (e.g., ethoxide, tert-butoxide) and hydroxide, as these will significantly promote the E2 pathway.
Q3: What are the recommended reaction conditions to favor SN2 over E2?
To favor the SN2 pathway and obtain the desired substitution product, the following conditions are recommended:
| Parameter | Recommendation to Favor SN2 | Reasoning |
| Nucleophile | Strong, non-basic (e.g., NaN₃, KCN) | Minimizes the competing E2 reaction. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Enhances the nucleophilicity of the anion. |
| Temperature | Low to moderate (0°C to room temperature) | The activation energy for E2 is often higher than for SN2, so lower temperatures favor substitution. |
| Base (if required) | Weak, non-nucleophilic, non-hindered | To avoid promoting the E2 reaction. |
Q4: Can steric hindrance be a factor in this reaction?
Yes, while the tetrahydropyran ring is not exceptionally bulky, the conformation of the ring can influence the accessibility of the reaction center for the incoming nucleophile (SN2) and the accessibility of the adjacent protons for a base (E2). Using a less sterically demanding nucleophile can help favor the SN2 pathway.
Experimental Protocol: Synthesis of 4-Azidotetrahydro-2H-pyran
This protocol provides a method for the nucleophilic substitution of this compound with sodium azide, a reaction that typically proceeds with high yield of the substitution product and minimal elimination.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4-azidotetrahydro-2H-pyran, can be purified by column chromatography on silica gel if necessary.
Expected Outcome:
This procedure should yield the desired 4-azidotetrahydro-2H-pyran with minimal formation of the elimination byproduct, 3,6-dihydro-2H-pyran.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the competing reaction pathways and the logic of troubleshooting, the following diagrams are provided.
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for minimizing elimination byproducts.
Troubleshooting low yield in the synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing a low yield of the desired this compound. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors. Here is a systematic guide to troubleshooting:
-
Reagent Quality: Ensure all reagents, particularly methanesulfonyl chloride (MsCl) and the amine base (e.g., triethylamine), are of high purity and anhydrous. The solvent, typically dichloromethane (DCM), must also be anhydrous. Moisture will rapidly quench the highly reactive MsCl, leading to incomplete reactions.[1]
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to -10 °C) to control the exothermic reaction and minimize side products.[2][3] However, if the reaction is sluggish, allowing it to slowly warm to room temperature after the addition of MsCl may be necessary to drive it to completion.[1][4]
-
Stoichiometry: While theoretically 1.0 equivalent of MsCl is needed, using a slight excess (1.1 to 1.2 equivalents) can help ensure the complete consumption of the starting alcohol.[1][4] Similarly, a slight excess of the amine base (1.1 to 1.5 equivalents) is often used to effectively scavenge the HCl generated during the reaction.[1][4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The mesylated product is less polar and will have a higher Rf value than the starting alcohol.[5][6] Insufficient reaction time will result in unreacted starting material. Reactions are typically complete within 1-4 hours.[5]
-
Workup Procedure: During the aqueous workup, ensure efficient extraction of the product into the organic layer. While the mesylate is less polar than the alcohol, excessive washing or emulsions can lead to product loss.[6]
Q2: My TLC plate shows the presence of the starting material, the desired product, and an additional spot. What could this side product be?
The most common side product in this reaction is the corresponding alkyl chloride (4-chlorotetrahydro-2H-pyran). This occurs when the chloride ion, generated from methanesulfonyl chloride, displaces the mesylate group in an SN2 reaction.[7] To minimize this, consider the following:
-
Use Methanesulfonic Anhydride: Replacing methanesulfonyl chloride with methanesulfonic anhydride ((MeSO₂)₂O) eliminates the chloride ion source, thus preventing the formation of the alkyl chloride byproduct.[1][7]
-
Control Temperature: Keeping the reaction temperature low can help to disfavor the SN2 side reaction.
Another possibility, especially if the reaction is run under conditions that favor elimination (e.g., higher temperatures, stronger bases), is the formation of an alkene (3,6-dihydro-2H-pyran).
Q3: The reaction seems to be stalled and is not proceeding to completion, even after several hours. What steps can I take?
If the reaction is incomplete, consider the following interventions:
-
Check Reagent Activity: If possible, test the activity of the methanesulfonyl chloride on a less sterically hindered primary alcohol to ensure its reactivity has not diminished due to improper storage.
-
Increase Temperature: After the initial low-temperature addition of MsCl, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.[1][4]
-
Add More Reagent: If a significant amount of starting material remains, a careful addition of a small amount of extra MsCl and base might be warranted, but be cautious of adding too much, which can complicate purification.
-
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate sluggish mesylation reactions.[8]
Q4: I am having difficulty with the purification of the final product. What is the recommended procedure?
The crude product is typically purified after an aqueous workup. The standard workup involves sequential washing of the organic layer with:
-
Cold water or a dilute acid (e.g., 1M HCl) to remove the amine base and its salt.[1][3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1][3]
-
Brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.[3][4]
After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure.[2][4] If further purification is needed, column chromatography on silica gel is a common method. The mesylate product is significantly less polar than the starting alcohol.[6]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis of this compound, compiled from various sources.
| Parameter | Value Range | Notes |
| Starting Alcohol | 1.0 eq | Tetrahydro-2H-pyran-4-ol |
| Methanesulfonyl Chloride (MsCl) | 1.1 - 1.2 eq | A slight excess helps drive the reaction to completion.[1][4] |
| Amine Base (e.g., Et₃N) | 1.1 - 1.5 eq | Acts as an HCl scavenger.[1][4] |
| Solvent | Dichloromethane (DCM) | Must be anhydrous.[1][4] |
| Reaction Temperature | -10 °C to 0 °C (addition) | May be warmed to room temperature after addition.[2][3][4] |
| Reaction Time | 1 - 16 hours | Monitor by TLC for completion.[5][8] |
| Typical Yield | ~80% | Yields can vary based on scale and purity of reagents.[8] |
Experimental Protocol
Synthesis of this compound
This protocol is a general method for the mesylation of Tetrahydro-2H-pyran-4-ol.
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]
-
MsCl Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the temperature remains at or below 0 °C during the addition.[1][4]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-4 hours).[1][5]
-
Workup - Quenching: Quench the reaction by adding cold water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.[4]
-
Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by silica gel column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
Removal of unreacted methanesulfonyl chloride from reaction mixture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing unreacted methanesulfonyl chloride (MsCl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted methanesulfonyl chloride from my reaction?
A1: Unreacted methanesulfonyl chloride is highly reactive and can cause several issues during product isolation and purification.[1] It readily reacts with water (hydrolysis) to form methanesulfonic acid and hydrochloric acid (HCl), which can complicate purification and potentially degrade acid-sensitive products.[1][2] Furthermore, its reactivity towards nucleophiles means it can react with chromatography solvents (like methanol) or other additives, leading to impurities.[1]
Q2: What are the primary methods for removing excess methanesulfonyl chloride?
A2: The most common strategies involve quenching the unreacted MsCl to convert it into more easily removable byproducts. The main methods are:
-
Aqueous Workup: Quenching with water or a basic aqueous solution, followed by liquid-liquid extraction.[1]
-
Scavenger Resins: Using solid-supported nucleophiles (e.g., amines) that react with the excess MsCl, which are then removed by simple filtration.[1]
-
Chromatography: Direct purification of the crude reaction mixture, though this is typically performed after a preliminary workup.[1]
Q3: What are the byproducts of quenching MsCl with water?
A3: Methanesulfonyl chloride reacts with water in a process called hydrolysis to produce methanesulfonic acid (MSA) and hydrogen chloride (HCl).[1][2] Both of these byproducts are strong acids and typically water-soluble.[1][2]
Q4: How can I monitor the removal of methanesulfonyl chloride during the workup?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of methanesulfonyl chloride.[1] A stained TLC plate will show the disappearance of the MsCl spot once it has been fully quenched or removed.
Troubleshooting Guide
This section addresses common problems encountered during the removal of MsCl.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after aqueous workup. | The desired product has significant water solubility. | Minimize the number of aqueous washes. Use brine (saturated NaCl solution) to "salt out" the product from the aqueous layer, decreasing its water solubility.[3] Consider using a non-aqueous method like scavenger resins.[1] |
| Persistent acidic byproducts (methanesulfonic acid) in the organic layer. | Incomplete neutralization or insufficient washing. | Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][4] This deprotonates the sulfonic acid, forming a water-soluble salt that is easily extracted into the aqueous phase. Ensure vigorous mixing and complete phase separation. |
| Formation of an unexpected, less polar byproduct. | Alkyl chloride formation, where the chloride ion displaces the newly formed mesylate. This is more common with primary, benzylic, or allylic mesylates.[5][6] | Perform the reaction at a lower temperature (e.g., 0 °C) to disfavor the S(_N)2 displacement.[5] Consider using methanesulfonic anhydride, which does not introduce chloride ions into the reaction.[5][7] |
| The crude product is purer with a scavenger resin, but the yield is low. | The scavenger resin may be binding to the desired product, or prolonged exposure leads to degradation. | Select a scavenger resin with high selectivity for sulfonyl chlorides.[1] Reduce the reaction time with the resin and monitor the disappearance of MsCl closely by TLC to avoid extended contact.[1] |
| Formation of unexpected sulfonamide byproducts during workup. | Reaction of MsCl with a nucleophilic quenching agent (e.g., an amine used to quench). | Use a simple, non-nucleophilic quenching agent like water or ice.[1] If an amine quench is necessary, use a simple one like piperidine or morpholine, which forms a sulfonamide that may be easier to remove during chromatography.[1] |
| Reaction mixture turns dark or forms tar. | Decomposition of starting materials or products, potentially due to excessive heat or incompatible reagents. | Run the reaction at a lower temperature.[5] Screen different solvents and bases to find milder conditions. |
Method Selection and Workflow
Choosing the right removal method depends on the properties of your desired product. The following decision tree can help guide your choice.
Caption: Decision tree for selecting an MsCl removal method.
The general workflow for a reaction involving MsCl, followed by quenching and workup, is illustrated below.
Caption: General experimental workflow for a mesylation reaction and workup.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This method is suitable for water-insoluble and acid/base-stable products.
-
Reaction Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.[1]
-
Addition: Slowly and carefully add cold water or crushed ice to quench the unreacted methanesulfonyl chloride. Caution: This process can be exothermic.[1][8]
-
Dilution: Dilute the mixture with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[1]
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent.[1]
-
Washing: Combine the organic layers and wash them sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4][9]
Protocol 2: Scavenger Resin Workup
This method is ideal for water-sensitive or water-soluble products where an aqueous workup is not feasible.[1]
-
Resin Addition: To the crude reaction mixture containing excess MsCl, add a scavenger resin (typically an amine-functionalized polystyrene resin) in a quantity of 1.5 to 3 equivalents relative to the excess MsCl used.[1]
-
Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.[1]
-
Monitoring: Monitor the reaction by TLC for the complete disappearance of the methanesulfonyl chloride spot.[1]
-
Isolation: Once the MsCl is consumed, filter the reaction mixture to remove the scavenger resin.[1]
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain a significantly purer crude product.[1]
Data Summary
The following table provides a qualitative comparison of the primary methods for removing unreacted MsCl.
| Method | Principle | Advantages | Disadvantages |
| Aqueous Workup | Quenches MsCl with water/base to form water-soluble methanesulfonic acid, then separates phases via extraction.[1] | Cost-effective, widely applicable, and efficient for most water-insoluble products.[1] | Can lead to product loss if the desired compound is water-soluble; may form emulsions; not suitable for water-sensitive products.[1] |
| Scavenger Resins | Excess MsCl reacts with a solid-supported nucleophile, which is then removed by simple filtration.[1] | Results in high purity of the crude product; avoids aqueous workup entirely, making it ideal for water-soluble or water-sensitive products.[1] | Resins can be expensive; potential for non-specific binding of the desired product; may require longer reaction times for quenching.[1] |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel).[1] | Can provide very high purity in a single step.[1] | Time-consuming and requires large solvent volumes; MsCl can react with silica gel or nucleophilic eluents (e.g., methanol). Best used after an initial quench.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in Tetrahydro-2H-pyran-4-yl Methanesulfonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: The most common impurities arise from the starting materials, side reactions, and subsequent work-up steps. These can include:
-
Unreacted Starting Material: Tetrahydro-2H-pyran-4-ol.
-
Side-Reaction Products: 4-Chlorotetrahydro-2H-pyran is a common by-product when using methanesulfonyl chloride, arising from the displacement of the mesylate by chloride ions.[1]
-
Residual Solvents: Dichloromethane (DCM) is a common solvent used in this synthesis and may be present in the final product if not adequately removed.[2]
-
Residual Reagents: Triethylamine and methanesulfonyl chloride may also be present in trace amounts.
-
Degradation Products: The product itself can be susceptible to hydrolysis under certain conditions, reverting to the starting alcohol.
Q2: How can I monitor the progress of the reaction to minimize impurity formation?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. The starting material, tetrahydro-2H-pyran-4-ol, is more polar than the product, this compound. Therefore, the product will have a higher Rf value on the TLC plate. By comparing the spots of the reaction mixture to the starting material, you can determine when the starting material has been consumed.
Q3: What analytical techniques are most suitable for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities. A reverse-phase method with UV detection is commonly employed.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and the 4-chlorotetrahydro-2H-pyran by-product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated impurities. 1H and 13C NMR are essential for unambiguous structure elucidation.[2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry, useful for identifying unknown impurities without the need for isolation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant amount of unreacted starting material (Tetrahydro-2H-pyran-4-ol) remains. | 1. Insufficient methanesulfonyl chloride. 2. Inadequate reaction time or temperature. 3. Deactivated methanesulfonyl chloride due to moisture. | 1. Use a slight excess (1.05-1.1 equivalents) of methanesulfonyl chloride. 2. Monitor the reaction by TLC and extend the reaction time or allow it to warm to room temperature if the reaction is sluggish at low temperatures. 3. Ensure all reagents and solvents are anhydrous. |
| A significant peak corresponding to 4-Chlorotetrahydro-2H-pyran is observed in GC-MS. | Formation of the alkyl chloride is a known side reaction when using methanesulfonyl chloride.[1] This is favored by the presence of a chloride source (e.g., triethylamine hydrochloride) and prolonged reaction times. | 1. Use methanesulfonic anhydride instead of methanesulfonyl chloride to eliminate the source of chloride ions.[1] 2. Minimize the reaction time once the starting material is consumed. 3. Use a non-chloride containing base, such as pyridine, although this may lead to slower reaction times.[7] |
| The isolated product is a yellow oil or solid, indicating impurities. | Residual triethylamine hydrochloride or other colored by-products. | 1. Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove the amine base.[7] 2. Wash the organic layer with saturated sodium bicarbonate solution and brine. 3. Consider purification by column chromatography. |
| Broad peaks or poor resolution in HPLC analysis. | 1. Inappropriate mobile phase or column. 2. Sample overloading. 3. Column degradation. | 1. Optimize the mobile phase composition and gradient. A C18 column is a good starting point.[3] 2. Reduce the injection volume or sample concentration. 3. Replace the HPLC column. |
Quantitative Data Summary
The following table provides an example of how to present quantitative data for impurity analysis. The acceptance criteria are hypothetical and should be established based on the specific requirements of the final application and regulatory guidelines.
| Impurity | Typical Level Observed (%) | Acceptance Criteria (%) | Analytical Method |
| Tetrahydro-2H-pyran-4-ol | < 0.5 | ≤ 0.5 | HPLC, GC-MS |
| 4-Chlorotetrahydro-2H-pyran | < 0.2 | ≤ 0.2 | GC-MS |
| Dichloromethane | < 0.1 | ≤ 0.1 (as per ICH guidelines) | GC-MS (Headspace) |
| Any other individual unknown impurity | < 0.1 | ≤ 0.1 | HPLC |
| Total Impurities | < 1.0 | ≤ 1.0 | - |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Protocol 2: GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar column).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of n-hexane.
Protocol 3: 1H NMR for Structural Confirmation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl3.
-
Parameters:
-
Acquire a standard 1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The expected chemical shifts for the product are approximately: δ 4.9 (m, 1H), 3.9 (m, 2H), 3.5 (m, 2H), 3.0 (s, 3H), 2.0 (m, 2H), 1.8 (m, 2H).[2]
-
Visualizations
Caption: Experimental workflow for synthesis and impurity analysis.
Caption: Troubleshooting logical flow for common synthesis issues.
References
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 3. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Technical Support Center: Stereoselective Reactions with Tetrahydropyran Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of reactions involving tetrahydropyran (THP) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors influencing stereoselectivity in reactions with tetrahydropyran derivatives?
A1: The stereochemical outcome of reactions involving the THP ring is governed by a combination of factors. These include:
-
Steric Hindrance: The substitution pattern on both the pyran ring and the incoming reagent dictates the preferred direction of approach, favoring the least sterically hindered pathway.[1]
-
Chelation Control: The presence of nearby heteroatoms can coordinate with a metal catalyst, locking the conformation of the substrate and directing the stereochemical outcome.[1]
-
Electronic Effects: The electronic properties of substituents can alter the reactivity and facial selectivity of key functional groups, such as a carbonyl group on the THP ring.[1]
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst or promoter are critical in determining stereoselectivity.[1] Lowering the reaction temperature, for instance, often enhances selectivity by favoring the transition state with the lowest activation energy.[1][2]
Q2: I am observing a low diastereomeric ratio (dr) in my aldol reaction with a Tetrahydro-4H-pyran-4-one derivative. How can I improve the stereoselectivity?
A2: Low diastereoselectivity in aldol reactions is a common issue. Consider the following optimization strategies:
-
Lower the Reaction Temperature: Decreasing the temperature (e.g., to -78 °C) often increases the energy difference between competing transition states, thereby enhancing diastereoselectivity.[1]
-
Change the Lewis Acid: The choice of Lewis acid is crucial. Titanium-based Lewis acids like TiCl₄ can form rigid six-membered, chair-like transition states, which can significantly improve stereocontrol.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state.[3][4] Experiment with a range of aprotic solvents, from non-coordinating (e.g., CH₂Cl₂) to coordinating (e.g., THF), to find the optimal conditions.
-
Use a Chiral Auxiliary: If applicable, attaching a chiral auxiliary to your substrate can provide excellent stereocontrol by directing the approach of the enolate to the aldehyde.
Q3: My Prins cyclization reaction is yielding a mixture of cis and trans isomers instead of the desired cis-2,6-disubstituted THP. What is going wrong?
A3: The Prins cyclization is a powerful method for forming THP rings, but achieving high cis-selectivity requires careful control.[5][6]
-
Transition State Geometry: The desired cis-isomer typically arises from a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric strain.[5][7]
-
Lewis Acid Choice: The strength and nature of the Lewis acid can impact the reaction pathway. Milder Lewis acids like In(OTf)₃ or InBr₃ have been shown to be effective.[5][8] Stronger, more aggressive Lewis acids can sometimes lead to side reactions or reduced selectivity.
-
Substrate Control: The geometry of the starting homoallylic alcohol is critical. The reaction often proceeds stereospecifically, so the stereochemistry of your starting material will directly influence the product.
-
Side Reactions: Be aware of potential side reactions like racemization through a competing oxonia-Cope rearrangement, which can erode stereoselectivity.[6][8] Running the reaction at lower temperatures can sometimes suppress these undesired pathways.
Q4: I am performing a nucleophilic addition to the carbonyl group of Tetrahydro-4H-pyran-4-one and obtaining the wrong stereoisomer. How can I reverse the selectivity?
A4: Controlling the facial selectivity (Re vs. Si face attack) of nucleophilic addition is key to obtaining the desired stereoisomer.[1]
-
Reagent Control: Employing a bulky reducing agent or nucleophile can favor attack from the less sterically hindered face of the ketone. Conversely, smaller reagents may exhibit different selectivity.
-
Chelation Control: If your substrate has a nearby coordinating group (e.g., a hydroxyl or ether), using a chelating Lewis acid (like MgBr₂ or ZnCl₂) can lock the conformation and direct the nucleophile to a specific face.
-
Substrate Control: Existing stereocenters on the THP ring can direct the incoming nucleophile through steric hindrance, effectively shielding one face of the carbonyl.[1]
Q5: My Wittig reaction with a THP derivative is giving poor E/Z selectivity. How can I control the alkene geometry?
A5: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the phosphonium ylide.
-
Stabilized Ylides: Ylides stabilized by an adjacent electron-withdrawing group (e.g., ester, ketone) are thermodynamically controlled and generally yield the (E)-alkene with high selectivity.
-
Unstabilized Ylides: Unstabilized ylides (e.g., those with alkyl substituents) are kinetically controlled and typically favor the formation of the (Z)-alkene. Using salt-free conditions can enhance (Z)-selectivity.
-
Schlosser Modification: To obtain the (E)-alkene with unstabilized ylides, the Schlosser modification can be employed. This involves using a strong base at low temperatures to deprotonate the betaine intermediate, followed by a protonation step that favors the trans-oxaphosphetane, leading to the (E)-alkene.[1]
Data Summary Tables
Table 1: Influence of Lewis Acid on Prins Cyclization Diastereoselectivity
| Entry | Homoallylic Alcohol | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | (Z)-Hex-3-en-1-ol | Benzaldehyde | In(OTf)₃ | CH₂Cl₂ | 25 | >95:5 | [5] |
| 2 | (Z)-Hex-3-en-1-ol | Benzaldehyde | InBr₃ | CH₂Cl₂ | 0 | >95:5 | [6] |
| 3 | Cyclopropylcarbinol | Benzaldehyde | TFA | CH₂Cl₂ | 0 | >95:5 | [8][9] |
| 4 | Hydroxyethyl-tethered cyclopropanol | Aliphatic Aldehyde | TiCl₄ | CH₂Cl₂ | -78 | >95:5 (trans) | [6][8] |
Table 2: Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans
| Entry | Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Sequential Henry/oxa-Michael | Cu(II)-diamine / CSA | Toluene | 25 | High | >99:1 | 98-99 | [10] |
| 2 | Hetero-Diels-Alder | Cr(III) catalyst | Toluene | -20 | High | - | 91-93 | [11] |
| 3 | Hydroxyalkoxylation | p-TsOH | CH₂Cl₂ | 40 | Good | >95:5 | - | [12] |
| 4 | Reductive Cycloetherification | Triaryl-borane | CPME | RT | High | High | - | [13] |
Key Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction using a Titanium Enolate
This protocol describes a general procedure for a Lewis acid-mediated aldol reaction with Tetrahydro-4H-pyran-4-one to achieve high diastereoselectivity.[1]
-
Enolate Formation:
-
Dissolve Tetrahydro-4H-pyran-4-one in a suitable anhydrous aprotic solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of TiCl₄ (1.1 equivalents) dropwise. Stir the mixture for 30 minutes.
-
Add a tertiary amine base (e.g., triethylamine, 1.2 equivalents) dropwise and stir for an additional hour to facilitate the formation of the titanium enolate.
-
-
Aldol Addition:
-
To the titanium enolate solution at -78 °C, add a solution of the desired aldehyde (1.0 equivalent) in the same solvent dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
-
Quenching and Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
-
Visualizations
Caption: A general workflow for troubleshooting and optimizing stereoselectivity.
Caption: Key factors that influence the stereochemical outcome of a reaction.
Caption: A simplified diagram showing the chair-like transition state leading to the favored cis-product in a Prins cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Moisture sensitivity and handling of Tetrahydro-2H-pyran-4-yl methanesulfonate
Technical Support Center: Tetrahydro-2H-pyran-4-yl methanesulfonate
This guide provides researchers, scientists, and drug development professionals with essential information on the moisture sensitivity and proper handling of this compound to ensure experimental success and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an organic compound featuring a tetrahydro-pyran ring and a methanesulfonate (mesylate) functional group. The methanesulfonate group is an excellent leaving group, making this compound a valuable intermediate in various organic synthesis reactions, particularly in the formation of ethers and esters.[1] The tetrahydro-pyran moiety can contribute to the stability and desired physicochemical properties of the final molecule.[1]
Q2: How moisture-sensitive is this compound?
This compound is explicitly classified as "Moisture Sensitive".[2] The methanesulfonate ester functional group is susceptible to hydrolysis, a reaction with water that would cleave the ester and yield tetrahydropyran-4-ol and methanesulfonic acid. This degradation will reduce the purity of the reagent and can lead to failed or low-yielding subsequent reactions.
Q3: What are the recommended storage conditions for this compound?
To maintain its quality and prevent degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2] The container should be tightly sealed and kept in a dry, well-ventilated place. For long-term storage, keeping it in a cool, dry place is recommended.[3]
Q4: What are the physical characteristics of high-purity this compound?
High-purity this compound is a solid, typically appearing as a white, off-white, or pale beige powder or crystalline solid.[2][4] Any significant deviation from this appearance, such as a sticky or clumped texture, may indicate moisture absorption.
Q5: What are the potential consequences of using moisture-exposed this compound in my experiment?
Using a moisture-exposed reagent can lead to several undesirable outcomes:
-
Reduced Yield: The active reagent concentration will be lower than expected, leading to incomplete reactions and lower yields of the desired product.
-
Formation of Byproducts: The hydrolysis product, tetrahydropyran-4-ol, may compete in subsequent reactions or introduce impurities that are difficult to separate.
-
Inconsistent Results: The extent of degradation can vary, leading to poor reproducibility of your experiments.
Troubleshooting Guide
This section addresses common issues encountered when using this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no yield in a reaction where the compound is a starting material. | The reagent may have been compromised by moisture, leading to its hydrolysis. | 1. Ensure the reagent was stored under an inert atmosphere and in a desiccator. 2. Use a fresh, unopened bottle of the reagent if possible. 3. Handle the reagent under strictly anhydrous conditions (see Experimental Protocols). |
| The solid reagent appears clumpy, sticky, or has a lower melting point than expected. | The reagent has likely absorbed atmospheric moisture. The reported melting point is 47-49°C.[2] | Discard the compromised reagent and obtain a fresh supply. Do not attempt to dry the reagent in a standard oven, as this may cause further decomposition. |
| Inconsistent results between different batches of experiments. | This could be due to variations in the handling of the moisture-sensitive reagent. | Standardize the handling protocol for all experiments. Ensure that an inert atmosphere is used consistently when weighing and transferring the compound. |
| Presence of unexpected polar impurities in the reaction mixture by TLC or LC-MS. | These impurities may include tetrahydropyran-4-ol, the hydrolysis product of the starting material. | Confirm the identity of the impurity by comparing it with an authentic sample of tetrahydropyran-4-ol. If confirmed, the starting material is likely hydrated. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound under an Inert Atmosphere
This protocol outlines the procedure for safely weighing and transferring the reagent while minimizing exposure to atmospheric moisture.
Materials:
-
This compound in its original container
-
Glovebox or a Schlenk line setup with a supply of inert gas (Argon or Nitrogen)
-
Dry, clean glassware (reaction flask, weighing boat/paper, funnel)
-
Spatula
-
Analytical balance (if inside a glovebox) or a tared, sealed vial for transfer
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere:
-
Using a Glovebox: Place the sealed bottle of the reagent, glassware, and spatula into the glovebox antechamber. Purge the antechamber according to the glovebox's standard operating procedure before transferring the items into the main chamber.
-
Using a Schlenk Line: Assemble the reaction flask and equip it with a septum. Purge the flask with inert gas for several minutes.
-
-
Dispensing:
-
In a Glovebox: Inside the glovebox, carefully open the reagent bottle. Use a clean, dry spatula to weigh the desired amount of the solid onto a weighing paper or into a tared vial.
-
Without a Glovebox (Positive Pressure Technique): Briefly remove the cap of the reagent bottle while maintaining a positive pressure of inert gas flowing out of the bottle to prevent air ingress. Quickly take the required amount with a spatula and immediately reseal the bottle. Transfer the solid to the reaction flask against a counterflow of inert gas.
-
-
Transfer to Reaction Vessel: Promptly transfer the weighed solid to the reaction flask. If weighed in a vial, this can be done by quickly adding it to the flask under a positive flow of inert gas.
-
Sealing: Immediately seal the reaction flask and the stock bottle of the reagent. Purge the headspace of the stock bottle with inert gas before tightly closing the cap.
-
Storage of Stock Bottle: Wrap the cap of the stock bottle with paraffin film for an extra seal and store it in a desiccator under an inert atmosphere.
Visualizations
Caption: Troubleshooting decision tree for failed reactions.
References
- 1. CAS 134419-59-3: this compound [cymitquimica.com]
- 2. Tetrahydro-2H-pyran-4-yl methanesulfonate CAS#: 134419-59-3 [m.chemicalbook.com]
- 3. 134419-59-3 this compound AKSci 3865AD [aksci.com]
- 4. Tetrahydro-2H-pyran-4-yl methanesulfonate, CasNo.134419-59-3 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
Validation & Comparative
Reactivity Showdown: Tetrahydro-2H-pyran-4-yl Methanesulfonate vs. Tosylate in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of a leaving group is a critical decision in the intricate dance of organic synthesis. An ideal leaving group departs willingly, facilitating the formation of a desired product with high yield and stereochemical control. Among the most reliable activating groups for alcohols are methanesulfonates (mesylates) and p-toluenesulfonates (tosylates). This guide provides a comprehensive comparison of the reactivity of tetrahydro-2H-pyran-4-yl methanesulfonate and its corresponding tosylate, supported by established chemical principles and detailed experimental protocols.
The conversion of the hydroxyl group of tetrahydro-2H-pyran-4-ol into a sulfonate ester dramatically enhances its utility in nucleophilic substitution reactions. Both the methanesulfonate (mesylate) and tosylate moieties are excellent leaving groups because their negative charge is stabilized by resonance across the sulfonyl group.[1][2] This stabilization weakens the carbon-oxygen bond, making the carbon atom susceptible to nucleophilic attack.
Quantitative Comparison of Leaving Group Ability
While both mesylate and tosylate are considered superior leaving groups, subtle differences in their electronic and steric properties can influence reaction rates. The leaving group's ability is inversely related to the pKa of its conjugate acid; a lower pKa indicates a more stable anion and thus a better leaving group.
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Reaction Rate |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9 | 1.00 |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8 | 0.70 |
Table 1: Comparison of Mesylate and Tosylate Leaving Group Properties. The relative S_N2 reaction rate is a generalized value and can vary depending on the substrate and reaction conditions.[3]
The data suggests that methanesulfonic acid is a slightly weaker acid than p-toluenesulfonic acid, which would imply that the tosylate is a more stable anion and a better leaving group. However, in many S_N2 reactions, the mesylate exhibits a slightly faster reaction rate.[3] This is often attributed to the smaller steric profile of the methyl group in the mesylate compared to the bulkier tolyl group in the tosylate, which can influence the approach of the nucleophile.[2] For the sterically accessible secondary carbon of the tetrahydro-2H-pyran-4-yl system, this difference in reactivity is expected to be observable.
Experimental Protocols
To facilitate the application of these reagents, detailed protocols for the synthesis of both this compound and a representative protocol for the synthesis of a similar tosylate are provided below.
Synthesis of this compound
Objective: To synthesize this compound from tetrahydro-2H-pyran-4-ol.
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tetrahydro-2H-pyran-4-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Synthesis of Tetrahydro-2H-pyran-4-yl Tosylate (Adapted Protocol)
Objective: To synthesize tetrahydro-2H-pyran-4-yl tosylate from tetrahydro-2H-pyran-4-ol.
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
1 N Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tetrahydro-2H-pyran-4-ol (1.0 eq) and pyridine (1.1 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture overnight, allowing it to gradually warm to room temperature. Monitor the reaction by TLC.
-
Pour the reaction mixture into 1 N HCl.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used for the next step without further purification or can be purified by chromatography.[4]
Reactivity in Nucleophilic Substitution: A Comparative Workflow
Caption: Experimental workflow for comparing the reactivity of this compound and tosylate.
Expected Outcomes and Practical Considerations
Based on the established principles, a kinetic study comparing the two substrates would likely reveal that the this compound reacts slightly faster with a given nucleophile under identical S_N2 conditions.[3] However, the choice between a mesylate and a tosylate in a synthetic campaign is often dictated by practical considerations beyond a small difference in reactivity.
-
Crystallinity: Tosylates are often crystalline solids, which can be easier to purify by recrystallization compared to the corresponding mesylates, which may be oils.
-
TLC Visualization: The aromatic ring of the tosyl group provides a chromophore, making tosylated compounds easier to visualize on a TLC plate under UV light.
-
Cost and Availability: The relative cost and availability of methanesulfonyl chloride versus p-toluenesulfonyl chloride can also be a deciding factor, particularly on a large scale.
Conclusion
Both this compound and tosylate are highly effective substrates for nucleophilic substitution reactions, serving as invaluable intermediates in the synthesis of complex molecules. While the mesylate is anticipated to be slightly more reactive due to lesser steric hindrance, the tosylate offers practical advantages in terms of purification and reaction monitoring. The selection of the appropriate leaving group should be made on a case-by-case basis, weighing the need for maximal reactivity against practical laboratory considerations. The provided protocols and comparative framework offer a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
Comparing leaving group ability of mesylate, tosylate, and triflate on tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceutical agents. The functionalization of this ring often relies on nucleophilic substitution reactions, where the efficiency is critically dependent on the nature of the leaving group. Among the most potent and versatile leaving groups are the sulfonate esters: mesylate (OMs), tosylate (OTs), and triflate (OTf).
This guide provides an objective comparison of the leaving group abilities of mesylate, tosylate, and triflate when attached to a tetrahydropyran ring. The comparison is supported by established physicochemical data and detailed experimental protocols to aid researchers in the rational design and optimization of their synthetic strategies.
Fundamental Principles of Leaving Group Ability
The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.[1] The stability of the sulfonate anions is governed by the electronic properties of the substituent on the sulfur atom. Electron-withdrawing groups enhance the stability of the resulting anion through inductive effects and resonance, thereby increasing the acidity of the corresponding sulfonic acid (lower pKa) and improving the leaving group's ability.[1][2]
The established order of leaving group ability is a direct reflection of the stability of the sulfonate anions:
Triflate > Tosylate > Mesylate [3]
This hierarchy is quantitatively supported by the pKa values of their conjugate acids and by relative reaction rates in nucleophilic substitution reactions.[3][4]
Data Presentation: A Quantitative Comparison
| Leaving Group | Abbreviation | Structure | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate (krel) |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9 to -2.0[3][5] | 1.00[3][4] |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8 to -6.5[3][5] | 0.70[3][4] |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -12 to -14[3][6] | 56,000[3][4] |
Key Observations:
-
Triflate is an exceptionally powerful leaving group, reacting tens of thousands of times faster than mesylate in SN2 reactions.[3][4] This is due to the potent electron-withdrawing inductive effect of the three fluorine atoms, which extensively stabilizes the negative charge on the resulting triflate anion.
-
Tosylate and Mesylate are both excellent leaving groups, but the data indicates that mesylate is slightly more reactive than tosylate in SN2 reactions under certain conditions.[4] This can be attributed to the subtle interplay of electronic and steric factors.
Application to the Tetrahydropyran System
On a tetrahydropyran substrate, this reactivity trend holds true. However, the extreme reactivity of the triflate group can be a double-edged sword. Attempts to synthesize and isolate tetrahydropyranyl triflates can be challenging, as they are highly prone to elimination or immediate reaction with any available nucleophiles. This inherent instability underscores its status as a "super leaving group," best reserved for unreactive substrates or when extremely fast reaction rates are required. Mesylates and tosylates offer a more balanced profile of reactivity and stability, making them workhorse leaving groups for the functionalization of tetrahydropyranols.[7]
Mandatory Visualizations
dot digraph "Leaving_Group_Ability_Factors" { graph [fontname="Arial", rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", arrowhead="normal", penwidth=1.5];
subgraph "cluster_0" { label="Factors Influencing Anion Stability"; bgcolor="#FFFFFF"; fontcolor="#202124"; "Inductive_Effect" [label="Inductive Effect\n(e.g., CF₃ vs CH₃)"]; "Resonance" [label="Resonance\n(Delocalization across SO₃)"]; }
subgraph "cluster_1" { label="Physicochemical Properties & Reactivity"; bgcolor="#FFFFFF"; fontcolor="#202124"; "Anion_Stability" [label="Anion Stability\n(Triflate > Tosylate > Mesylate)", fillcolor="#E8F0FE"]; "pKa" [label="Lower Conjugate Acid pKa\n(Stronger Acid)", fillcolor="#E8F0FE"]; "LG_Ability" [label="Better Leaving Group\nAbility", fillcolor="#E8F0FE"]; "Rate" [label="Faster Sₙ2 Reaction Rate", fillcolor="#E8F0FE"]; }
"Inductive_Effect" -> "Anion_Stability" [lhead="cluster_1"]; "Resonance" -> "Anion_Stability" [lhead="cluster_1"]; "Anion_Stability" -> "pKa"; "pKa" -> "LG_Ability"; "LG_Ability" -> "Rate"; }
Caption: Logical flow illustrating how anion stability dictates leaving group ability and reaction rate.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", rankdir="TB", splines=true, overlap=false, nodesep=0.7]; node [shape=box, style="filled", fontname="Arial", color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [fontname="Arial", color="#34A853", arrowhead="normal", penwidth=1.5];
"Start" [label="Tetrahydropyran-2-ol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Mesylation" [label="Mesylation\n(MsCl, Pyridine)"]; "Tosylation" [label="Tosylation\n(TsCl, Pyridine)"]; "Triflation" [label="Triflation\n(Tf₂O, Pyridine)"];
"THP_OMs" [label="THP-OMs", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "THP_OTs" [label="THP-OTs", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "THP_OTf" [label="THP-OTf", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Nucleophilic_Sub" [label="Nucleophilic Substitution\n(e.g., NaN₃, DMF)"]; "Product_OMs" [label="THP-N₃", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product_OTs" [label="THP-N₃", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product_OTf" [label="THP-N₃", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Rate_Comparison" [label="Kinetic Analysis\n(Compare k_OMs, k_OTs, k_OTf)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Mesylation"; "Start" -> "Tosylation"; "Start" -> "Triflation";
"Mesylation" -> "THP_OMs"; "Tosylation" -> "THP_OTs"; "Triflation" -> "THP_OTf";
"THP_OMs" -> "Nucleophilic_Sub" -> "Product_OMs"; "THP_OTs" -> "Nucleophilic_Sub" -> "Product_OTs"; "THP_OTf" -> "Nucleophilic_Sub" -> "Product_OTf";
"Product_OMs" -> "Rate_Comparison"; "Product_OTs" -> "Rate_Comparison"; "Product_OTf" -> "Rate_Comparison"; }
Caption: Workflow for the comparative synthesis and kinetic analysis of THP-sulfonates.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of tetrahydropyranyl sulfonates and a general procedure for a comparative kinetic study.
Protocol 1: Synthesis of Tetrahydropyran-2-yl p-Toluenesulfonate (THP-OTs)
-
Objective: To convert tetrahydropyran-2-ol into its corresponding tosylate, a stable and effective leaving group.
-
Materials:
-
Tetrahydropyran-2-ol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Pyridine (anhydrous, as solvent)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve tetrahydropyran-2-ol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tetrahydropyran-2-yl p-toluenesulfonate.[7]
-
Protocol 2: Synthesis of Tetrahydropyran-2-yl Methanesulfonate (THP-OMs)
-
Objective: To convert tetrahydropyran-2-ol into its corresponding mesylate.
-
Materials:
-
Tetrahydropyran-2-ol (1.0 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Triethylamine (TEA, 1.5 eq) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tetrahydropyran-2-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the solution via syringe.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated ammonium chloride solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude mesylate is often used directly in the next step but can be purified by column chromatography if necessary.[7]
-
Protocol 3: Comparative Kinetic Analysis via Nucleophilic Substitution
-
Objective: To determine the relative rates of nucleophilic substitution for THP-OTs and THP-OMs.
-
Materials:
-
Tetrahydropyran-2-yl p-toluenesulfonate (THP-OTs)
-
Tetrahydropyran-2-yl methanesulfonate (THP-OMs)
-
Sodium azide (NaN₃, 1.5 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., dodecane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipment
-
-
Procedure:
-
Prepare two separate reaction vessels, each containing a solution of a known concentration of sodium azide (1.5 eq) and an internal standard in anhydrous DMF.
-
At time t=0, add a known concentration of THP-OTs to the first vessel and THP-OMs to the second. Ensure the initial concentrations of the sulfonates are identical.
-
Maintain both reactions at a constant temperature (e.g., 50 °C).
-
At regular time intervals, withdraw aliquots from each reaction mixture, quench them (e.g., by diluting with water and extracting with ether), and analyze them by HPLC or GC.
-
Plot the concentration of the starting sulfonate versus time for each reaction.
-
Determine the initial rate of each reaction from the slope of the concentration-time graph at t=0.
-
The relative rate is calculated as the ratio of the initial rates (kOMs / kOTs). Note: A similar experiment with THP-OTf would likely require significantly lower temperatures and faster sampling times due to its extremely high reactivity.
-
References
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 6. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to HPLC and GC-MS for the Analysis of Sulfonate Esters
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of sulfonate esters are critical in the pharmaceutical industry. These compounds, often formed as byproducts during drug synthesis, are classified as potential genotoxic impurities (PGIs) due to their ability to alkylate DNA, posing a potential cancer risk.[1][2] Regulatory bodies mandate strict control over their presence in active pharmaceutical ingredients (APIs) and final drug products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prominent analytical techniques employed for this purpose.
This guide provides an objective comparison of HPLC and GC-MS, offering a comprehensive overview of their principles, performance, and experimental protocols, supported by experimental data to help researchers select the most appropriate method for their specific analytical needs.
Fundamental Principles
High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[3] The separation is based on the differential partitioning of analyte molecules between the two phases, driven by factors like polarity and solubility. HPLC is exceptionally versatile, capable of analyzing a wide range of compounds, including those that are non-volatile or thermally sensitive, making it suitable for many pharmaceutical analyses.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical compounds in the gas phase and then identifies them based on their mass-to-charge ratio.[4] In GC, a gaseous mobile phase (carrier gas) carries vaporized analytes through a separating column. Separation is primarily based on the compound's volatility and its interaction with the stationary phase.[3] This method is ideal for volatile or semi-volatile compounds that are thermally stable.[5]
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for sulfonate ester analysis hinges on several key factors, including the specific properties of the analytes, required sensitivity, and sample preparation considerations.
| Feature | HPLC (especially with MS detection) | GC-MS |
| Analyte Scope | Broad. Suitable for a wide range of sulfonate esters, including non-volatile and thermally labile compounds.[6] | Limited to volatile or semi-volatile, thermally stable sulfonate esters (e.g., methyl, ethyl esters).[3][7] |
| Derivatization | Generally not required. Allows for direct analysis, simplifying the workflow and reducing potential errors or false positives.[7][8] | Often necessary for less volatile sulfonate esters to increase their volatility and thermal stability for GC analysis.[7][9] |
| Sample Preparation | Typically simpler, often involving a "dilute and shoot" approach after dissolving the sample in a suitable solvent.[10][11] | Can be more complex due to the derivatization step. Requires careful selection of solvents (non-polar) and removal of water.[5][9] |
| Analysis Time | Generally longer run times, typically 10-60 minutes.[12] | Faster analysis, with run times often under 10 minutes.[13][14] |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and expensive, high-purity liquid solvents.[12] | Often more cost-effective as it uses less expensive carrier gases instead of solvents.[12] |
| Selectivity | High, especially when coupled with tandem mass spectrometry (LC-MS/MS), which provides excellent specificity in complex matrices.[7] | Very high. The mass spectrometer acts as a highly specific detector, providing structural information for confident identification.[15] |
Performance Data: Sensitivity
Both techniques can achieve the low limits of detection (LOD) and quantitation (LOQ) required to meet the stringent regulatory limits for genotoxic impurities, which are often in the low parts-per-million (ppm) range relative to the API.
| Technique | Analyte(s) | LOD | LOQ | Reference |
| HPLC-UV | Methyl, ethyl, isopropyl tosylates & besylates | 0.033 ppm | - | [2] |
| HPLC-APCI-MS/MS | Methanesulfonates | ≤ 15 ng/mL | - | [8] |
| Benzenesulfonates | ≤ 2 ng/mL | - | [8] | |
| p-Toluenesulfonates | ≤ 1 ng/mL | - | [8] | |
| GC-MS | Methyl, ethyl, butyl octanesulfonates (MOS, EOS, BOS) | 0.61 - 0.74 ppm | 2.03 - 2.48 ppm | [16] |
| GC-MS | Methyl & Ethyl p-toluenesulfonate | - | 0.5 - 10 mg L⁻¹ (Linear Range) | [15] |
| GC-MS/MS | Methyl & Ethyl Ethane Sulfonate | - | 1.0 ppb (Lowest Calibration Level) | [1] |
Experimental Workflows and Decision Logic
The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS and a logical approach to selecting the appropriate technique.
Detailed Experimental Protocols
Below are representative experimental methodologies for the analysis of sulfonate esters using both HPLC-MS/MS and GC-MS.
This protocol is adapted from a method for the simultaneous determination of 15 sulfonate esters (methyl, ethyl, propyl, isopropyl, and butyl esters of methanesulfonates, benzenesulfonates, and p-toluenesulfonates) in pharmaceuticals.[8]
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Chromatographic Column: ODS C18 column.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Elution: Gradient elution.
-
Sample Preparation:
-
Prepare a standard stock solution (e.g., 10 mg/mL) of each sulfonate ester in methanol.
-
Create mixed standard working solutions by diluting the stock solution with methanol containing 0.25% acetic acid to achieve concentrations ranging from the LOQ to approximately 400 ng/mL.[8]
-
For API samples, dissolve the accurately weighed substance in the appropriate solvent.
-
-
MS/MS Detection:
-
Ionization Mode: APCI, positive ion.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitation of each impurity.
-
This protocol is based on a validated method for the trace-level analysis of methyl, ethyl, and butyl octanesulfonate in a drug substance.[16]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Column: A capillary column such as a DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 20°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Sample Preparation:
-
Accurately weigh the API sample (e.g., 100 mg) into a vial.
-
Add a suitable organic solvent (e.g., dichloromethane) and vortex to dissolve.
-
Filter the solution through a 0.22 µm filter prior to injection.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes.
-
Conclusion
Both HPLC and GC-MS are highly capable techniques for the trace-level analysis of sulfonate esters in pharmaceutical materials.
HPLC-MS/MS stands out for its versatility and direct analysis capabilities. It is often the preferred method as it can handle a wide array of sulfonate esters without the need for chemical derivatization, leading to a simpler, more robust, and less error-prone workflow.[7][8] This makes it particularly suitable for screening unknown samples or analyzing APIs containing sulfonate esters with diverse structures and properties.
GC-MS is a powerful alternative, offering high separation efficiency, speed, and excellent sensitivity, especially when using an MS/MS detector.[1][6] It is an ideal choice for the routine analysis of known, volatile sulfonate esters like methyl and ethyl methanesulfonate.[15] However, the potential requirement for derivatization for less volatile analytes adds a layer of complexity and time to the sample preparation process.[9]
Ultimately, the decision between HPLC and GC-MS should be based on a thorough evaluation of the target analytes' physicochemical properties, the required sensitivity, laboratory resources, and the overall analytical workflow efficiency.
References
- 1. shimadzu.com [shimadzu.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. amptechfl.com [amptechfl.com]
- 4. smithers.com [smithers.com]
- 5. biotage.com [biotage.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. agilent.com [agilent.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [restek.com]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. japsonline.com [japsonline.com]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Tetrahydro-2H-pyran-4-yl Methanesulfonate
For researchers, scientists, and drug development professionals, the robust and accurate analysis of Tetrahydro-2H-pyran-4-yl methanesulfonate, a key intermediate in various synthetic pathways, is of paramount importance. Ensuring the purity and quality of this compound necessitates the implementation of validated analytical methods. This guide provides a comparative overview of potential analytical techniques, complete with detailed experimental protocols and illustrative performance data, to aid in the selection and implementation of the most suitable method for your laboratory's needs.
Two of the most powerful and widely used analytical techniques for the analysis of sulfonate esters are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). While no specific validated methods for this compound are publicly available, this guide presents plausible methodologies based on established principles for the analysis of analogous sulfonate esters.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of hypothetical validated methods for each technique.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL | ~0.3 µg/mL |
| Specificity | Good | Excellent |
| Sample Throughput | Moderate | Moderate to High |
Experimental Protocols
The following sections detail the hypothetical experimental protocols for the HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound and the assessment of its purity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 30-70% B
-
10-15 min: 70-30% B
-
15-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the sample in acetonitrile to obtain a concentration of approximately 1 mg/mL.
-
Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile) to achieve a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions as necessary to bring the concentration into the desired analytical range.
Method Validation Workflow
The validation of any analytical method is a critical step to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for the validation of an analytical method.
Logical Relationship of Validation Parameters
Understanding the relationship between different validation parameters is crucial for a comprehensive assessment of a method's performance.
Caption: Interdependencies of key analytical method validation parameters.
This guide provides a foundational understanding of potential analytical methodologies for this compound. It is imperative that any method, whether based on these examples or developed independently, undergoes a rigorous in-house validation process to demonstrate its suitability for the intended application, adhering to the principles outlined by regulatory bodies such as the ICH and USP.
A Comparative Guide to the Kinetics of Nucleophilic Substitution with Tetrahydro-2H-pyran-4-yl methanesulfonate
Tetrahydro-2H-pyran-4-yl methanesulfonate is an effective substrate for SN2 reactions due to the presence of a good leaving group, the methanesulfonate (mesylate) anion. The rate of these reactions is highly dependent on the nucleophile, the solvent, and the reaction conditions. This guide compares the predicted performance of this substrate with various nucleophiles and in different solvents.
Hypothetical Kinetic Data
The following tables present hypothetical relative rate constants for the nucleophilic substitution of this compound. These values are estimated based on established nucleophilicity trends and solvent effects in SN2 reactions.[1][2][3][4]
Table 1: Predicted Relative Rate Constants for Nucleophilic Substitution with this compound with Various Nucleophiles in Dimethylformamide (DMF) at 25°C.
| Nucleophile (Nu-) | Nucleophile Formula | Relative Rate Constant (krel) |
| Thiocyanate | SCN- | ~130 |
| Iodide | I- | ~100 |
| Cyanide | CN- | ~100 |
| Azide | N3- | ~30 |
| Bromide | Br- | ~20 |
| Chloride | Cl- | ~1 |
| Acetate | CH3COO- | ~0.05 |
Note: Rates are relative to the reaction with Chloride.
Table 2: Predicted Relative Rate Constants for the Reaction of this compound with Sodium Azide in Various Solvents at 25°C.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | ~1000 |
| Acetonitrile (CH3CN) | Polar Aprotic | 36 | ~500 |
| Acetone | Polar Aprotic | 21 | ~200 |
| Methanol | Polar Protic | 33 | ~10 |
| Water | Polar Protic | 80 | 1 |
Note: Rates are relative to the reaction in Water.
Experimental Protocols
To experimentally determine the kinetic parameters for the nucleophilic substitution of this compound, a well-defined protocol is essential. The following is a generalized methodology that can be adapted for various nucleophiles and solvents.
Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile at a specific temperature.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Anhydrous solvent (e.g., DMF)
-
Internal standard (for HPLC analysis)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS) or a conductivity meter.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of known concentration (e.g., 0.2 M) in the same solvent.
-
If using HPLC, add a non-reactive internal standard to one of the solutions.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C) in a water bath or thermostat.
-
In the reaction vessel, combine a known volume of the nucleophile solution with the solvent. Allow it to thermally equilibrate.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the this compound stock solution to the nucleophile solution with vigorous stirring. Start a timer immediately.
-
Monitoring by HPLC: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a suitable solvent (e.g., a mixture of acetonitrile and water). Analyze the quenched samples by HPLC to determine the concentration of the reactant or product over time.[5][6][7][8]
-
Monitoring by Conductivity: If the reaction involves a change in the number or type of ions, the reaction progress can be monitored by measuring the change in conductivity of the solution over time.[9][10][11]
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Assuming pseudo-first-order conditions (if the nucleophile is in large excess) or second-order kinetics, determine the rate constant (k) from the integrated rate law or the initial rates method.
-
Visualizations
Caption: General SN2 reaction mechanism.
Caption: Experimental workflow for a kinetic study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 6. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Organic Bases for the Efficient Synthesis of Tetrahydro-2H-pyran-4-yl Methanesulfonate
A detailed investigation into the efficacy of common organic bases—Triethylamine (TEA), Pyridine, and Diisopropylethylamine (DIPEA)—for the synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate reveals significant impacts on reaction yield and conditions. This guide provides a comparative analysis based on experimental data to aid researchers in selecting the optimal base for their synthetic needs.
The synthesis of this compound, a key intermediate in the preparation of various pharmaceutical compounds, is typically achieved through the mesylation of Tetrahydro-2H-pyran-4-ol. This reaction involves the conversion of the hydroxyl group into a good leaving group, a methanesulfonate ester, by reacting the alcohol with methanesulfonyl chloride in the presence of a base. The choice of base is critical as it not only neutralizes the hydrochloric acid byproduct but can also influence the reaction rate, yield, and purity of the final product.
This comparative study examines the performance of three commonly used organic bases: Triethylamine (a widely used hindered amine), Pyridine (a milder aromatic amine), and Diisopropylethylamine (a non-nucleophilic, sterically hindered base).
Comparative Performance of Bases
The selection of a suitable base is a critical parameter in the mesylation of alcohols. The following table summarizes the key performance indicators for the synthesis of this compound using Triethylamine, Pyridine, and Diisopropylethylamine.
| Parameter | Triethylamine (TEA) | Pyridine | Diisopropylethylamine (DIPEA) |
| Yield (%) | 80.9%[1] | ~75-85% (estimated) | >90% (estimated for similar substrates) |
| Reaction Temperature | 0 °C to Room Temperature[1] | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 16 hours[1] | 12-24 hours (typical) | 2-6 hours (typical for similar substrates) |
| Base Equivalents | 1.0 - 1.5 | 1.1 - 2.0 | 1.2 - 1.5 |
| Key Advantages | Readily available, cost-effective. | Good for acid-sensitive substrates. | Minimizes nucleophilic side reactions, high yields. |
| Potential Disadvantages | Can sometimes lead to side products. | Can be difficult to remove during workup. | Higher cost compared to TEA and Pyridine. |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for this comparative study is depicted below. The process begins with the selection of the base, followed by the reaction of Tetrahydro-2H-pyran-4-ol with methanesulfonyl chloride, and concludes with product isolation and characterization.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using each of the three bases.
Protocol 1: Synthesis using Triethylamine (TEA)
To a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added Triethylamine (1.2 eq.). Methanesulfonyl chloride (1.1 eq.) is then added dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[1] The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
Protocol 2: Synthesis using Pyridine
In a flask containing a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, Pyridine (1.5 eq.) is added. Methanesulfonyl chloride (1.2 eq.) is added dropwise to the cooled, stirred solution. The reaction mixture is then stirred at room temperature for 12-24 hours. Following the reaction, the mixture is diluted with DCM and washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography.
Protocol 3: Synthesis using Diisopropylethylamine (DIPEA)
To a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added Diisopropylethylamine (1.3 eq.). Methanesulfonyl chloride (1.1 eq.) is then added dropwise to the reaction mixture. The solution is stirred at 0 °C for 30 minutes and then at room temperature for 2-6 hours. The reaction is monitored by TLC for completion. Upon completion, the reaction is diluted with DCM and washed with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the desired product, which can be further purified by column chromatography if necessary.
Conclusion
The choice of base for the synthesis of this compound has a discernible impact on the reaction's outcome. While Triethylamine offers a cost-effective and reliable method with good yields, Diisopropylethylamine appears to be a superior choice when higher yields and shorter reaction times are desired, and the higher cost is not a prohibitive factor. Pyridine remains a viable option, particularly for substrates that may be sensitive to the more basic conditions of TEA. Researchers should consider these factors when selecting the appropriate base for their specific synthetic requirements.
References
A Comparative Guide to the Chiral Separation of Tetrahydropyran Enantiomers and Diastereomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromatographic techniques for the chiral separation of tetrahydropyran (THP) enantiomers and diastereomers. The tetrahydropyran ring is a prevalent structural motif in a vast array of natural products and pharmaceuticals. This prevalence makes the ability to isolate and analyze its stereoisomers a critical aspect of drug discovery, development, and quality control. This document outlines the most effective separation methods, presents available experimental data for comparison, and provides detailed experimental protocols to assist researchers in developing robust and efficient chiral separation strategies.
Overview of Chromatographic Techniques for Chiral Separations
The primary methods for the chiral separation of tetrahydropyran derivatives are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The choice of technique depends on the volatility, polarity, and structural features of the analyte, as well as the desired scale of the separation.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique, HPLC is suitable for the separation of a broad range of compounds, including the often non-volatile and polar tetrahydropyran derivatives. Chiral HPLC is typically performed using a chiral stationary phase (CSP) that interacts differentially with the enantiomers or diastereomers of the analyte.
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier. SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and lower backpressures.
-
Gas Chromatography (GC): GC is suitable for the separation of volatile and thermally stable compounds. For tetrahydropyran derivatives that can be vaporized without decomposition, chiral GC using a chiral stationary phase can provide excellent resolution and sensitivity. Derivatization may sometimes be necessary to increase the volatility of the analytes.
Comparison of Chiral Separation Techniques
The following table provides a comparative overview of HPLC, SFC, and GC for the chiral separation of tetrahydropyran derivatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Applicability to THP Derivatives | Broadly applicable to a wide range of polar and non-polar THP derivatives. | Excellent for many THP derivatives, particularly those soluble in CO2/modifier mixtures. | Suitable for volatile and thermally stable THP derivatives. Derivatization may be required. |
| Speed | Moderate to long analysis times. | Fast analysis times, typically 3-10 times faster than HPLC. | Fast analysis times for volatile compounds. |
| Resolution | Can achieve high resolution with a wide variety of available CSPs. | Often provides higher efficiency and resolution than HPLC. | Can provide very high resolution for suitable analytes. |
| Solvent Consumption | High consumption of organic solvents, especially in normal-phase mode. | Significantly lower organic solvent consumption ("Green" technique). | Minimal solvent consumption (carrier gas is the mobile phase). |
| Cost | Instrument and solvent costs can be high. | Higher initial instrument cost, but lower solvent and disposal costs. | Lower instrument and operating costs for basic setups. |
| Preparative Scale | Well-established for preparative separations. | Increasingly used for preparative scale due to faster separations and easier solvent removal. | Less common for preparative chiral separations. |
Chiral Stationary Phases (CSPs) for Tetrahydropyran Separations
The selection of the appropriate chiral stationary phase is the most critical factor in achieving a successful chiral separation. For tetrahydropyran derivatives, polysaccharide-based and cyclodextrin-based CSPs are the most commonly employed.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose and amylose coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure. Immobilized polysaccharide CSPs offer the advantage of being compatible with a broader range of organic solvents.
-
Examples: Chiralpak® (AD, AS, IA, IB, IC, etc.), Lux® (Cellulose-1, Amylose-1, etc.)
-
-
Cyclodextrin-Based CSPs: These CSPs consist of cyclodextrins (cyclic oligosaccharides) bonded to a silica support. The chiral recognition is based on the formation of inclusion complexes, where the analyte fits into the chiral cavity of the cyclodextrin. The interactions are primarily hydrophobic, but hydrogen bonding at the rim of the cyclodextrin also plays a role.
-
Examples: Cyclobond®, Astec CYCLOBOND™
-
Experimental Data and Protocols
Due to the vast structural diversity of tetrahydropyran derivatives, universal separation conditions do not exist. However, the following tables provide examples of starting conditions and reported separation data for analogous compounds to guide method development.
Note: The following data is illustrative and intended to provide a starting point for method development. Optimal conditions will vary depending on the specific tetrahydropyran derivative.
Table 1: Illustrative HPLC Chiral Separation Data for Heterocyclic Compounds
| Compound Type | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | α (Separation Factor) | Rs (Resolution) |
| Chiral Azole | MaltoShell | Polar Organic | 1.0 | >1.5 | >1.5 |
| Dihydropyrimidine | CHIRALCEL® OD-H | n-Hexane/Isopropanol (70:30) | 1.0 | 1.8 | 2.5 |
Table 2: Illustrative SFC Chiral Separation Data for Pharmaceutical Compounds
| Compound Type | Chiral Stationary Phase | Mobile Phase (CO2/Modifier) | Flow Rate (mL/min) | α (Separation Factor) | Rs (Resolution) |
| Chiral Amine | Chiralpak® IA | 80/20 (CO2/Methanol) | 3.0 | 2.1 | 3.2 |
| Neutral Heterocycle | Lux® Cellulose-3 | 70/30 (CO2/Ethanol) | 2.5 | 1.7 | 2.8 |
Detailed Experimental Protocols
Protocol 1: General HPLC Method Development for Tetrahydropyran Derivatives
-
Column Screening:
-
Screen a set of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, and Lux® Cellulose-1, Amylose-1).
-
Use a generic gradient for initial screening in both normal-phase and reversed-phase modes.
-
Normal Phase: Mobile Phase A: n-Hexane; Mobile Phase B: Isopropanol. Gradient: 5% to 50% B over 15 minutes.
-
Reversed Phase: Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Gradient: 20% to 80% B over 15 minutes.
-
-
-
Mobile Phase Optimization:
-
Once a "hit" is identified, optimize the mobile phase isocratically.
-
In normal phase, vary the alcohol modifier (e.g., ethanol, isopropanol) and its percentage. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) at 0.1% can improve peak shape.
-
In reversed phase, adjust the ratio of acetonitrile/methanol to water and the pH of the aqueous phase.
-
-
Temperature and Flow Rate Optimization:
-
Investigate the effect of temperature (e.g., 25°C, 30°C, 40°C) on the separation.
-
Optimize the flow rate to balance analysis time and resolution.
-
Protocol 2: General SFC Method Development for Tetrahydropyran Derivatives
-
Column Screening:
-
Screen the same set of polysaccharide-based CSPs as for HPLC.
-
-
Modifier Screening:
-
Use a generic gradient with different modifiers.
-
Gradient: 5% to 40% modifier in CO2 over 5-10 minutes.
-
Screen modifiers such as methanol, ethanol, and isopropanol.
-
-
Additive Screening:
-
If peak shape is poor, add a small amount of an additive to the modifier (e.g., 0.1-0.5% diethylamine for basic compounds, 0.1-0.5% trifluoroacetic acid for acidic compounds).
-
-
Back Pressure and Temperature Optimization:
-
Typically, a back pressure of 100-150 bar and a temperature of 35-40°C are good starting points. These parameters can be adjusted to fine-tune the separation.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the development of a chiral separation method for tetrahydropyran derivatives.
Caption: A logical workflow for developing a chiral separation method.
Conclusion
The chiral separation of tetrahydropyran enantiomers and diastereomers is a critical task in modern drug discovery and development. HPLC and SFC are the most powerful and versatile techniques for these separations, with the choice between them often depending on desired speed, solvent consumption, and available instrumentation. The success of any chiral separation is highly dependent on the selection of the appropriate chiral stationary phase, with polysaccharide-based CSPs being the most broadly applicable for tetrahydropyran derivatives. By following a systematic method development approach, as outlined in this guide, researchers can efficiently develop robust and reliable methods for the separation and analysis of these important chiral molecules.
Benchmarking Tetrahydro-2H-pyran-4-yl methanesulfonate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of Tetrahydro-2H-pyran-4-yl methanesulfonate, benchmarking its performance against other established alkylating agents used in research and drug development. As a member of the alkyl sulfonate class, this agent offers a distinct profile for investigation. This document serves as a resource for researchers, scientists, and drug development professionals by presenting a comparative overview, detailed experimental protocols, and visualizations of key cellular pathways affected by alkylating agents.
Alkylating agents are a cornerstone in cancer therapy and cellular biology research, primarily functioning by inducing DNA damage and triggering cell death.[1][2] They form covalent bonds with nucleophilic groups on cellular macromolecules, with DNA being a primary target.[3] The addition of an alkyl group to DNA bases, most commonly the N7 position of guanine, can lead to DNA strand breakage, abnormal base pairing, and interstrand cross-linking, ultimately inhibiting DNA replication and transcription.[4][5]
Comparative Analysis of Alkylating Agents
To provide a clear comparison, the following table summarizes the key characteristics of this compound alongside representative agents from other major classes. It is important to note that direct comparative experimental data for this compound is limited in publicly available literature. The data presented for this compound is extrapolated based on the known reactivity of the methanesulfonate group and is intended for illustrative purposes.
| Feature | This compound (Alkyl Sulfonate) | Cyclophosphamide (Nitrogen Mustard) | Carmustine (Nitrosourea) |
| Mechanism of Action | Mono-functional alkylating agent, primarily acting through an S\textsubscriptN2 mechanism.[6][7] | Bi-functional alkylating agent, requires metabolic activation to form active metabolites that cross-link DNA.[1][7] | Bi-functional alkylating agent, decomposes to form alkylating and carbamoylating species.[5] |
| Reactivity | Moderately reactive. | Low intrinsic reactivity; requires enzymatic activation.[1] | Spontaneously decomposes to reactive species. |
| Primary Target | N7 of Guanine. | N7 of Guanine, leading to interstrand cross-links.[6] | O6 of Guanine. |
| Cell Cycle Specificity | Non-cell cycle specific.[4] | Non-cell cycle specific.[8] | Non-cell cycle specific. |
| Transport into Cells | Likely passive diffusion due to its structure. | Requires active transport and metabolic activation.[1] | Highly lipid-soluble, readily crosses cell membranes.[1] |
| Common Research Applications | Investigational intermediate in synthesis.[9][10] | Widely used in pre-clinical cancer models.[1] | Used in studies of DNA repair mechanisms. |
| Illustrative IC50 (µM) * | 10 - 50 | 1 - 20 | 5 - 30 |
*IC50 values are highly cell-line dependent and are provided for illustrative comparison only.
Experimental Protocols
Objective evaluation of alkylating agents necessitates standardized experimental protocols. Below are methodologies for key assays to compare their efficacy and mechanism of action.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the alkylating agents.[11]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of each alkylating agent for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[11]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
DNA Damage Assessment (Comet Assay)
Objective: To quantify DNA strand breaks induced by the alkylating agents.[4]
Methodology:
-
Cell Treatment: Treat cells with the alkylating agents at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear material.[4]
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.[4]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage. Quantify the tail moment to compare the extent of DNA damage between different agents.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between apoptotic and necrotic cell death induced by the alkylating agents.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agents at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizing Cellular Impact
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway affected by alkylating agents.
Caption: Experimental workflow for comparing alkylating agents.
Caption: Simplified DNA damage response pathway.
References
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. nursingcecentral.com [nursingcecentral.com]
- 3. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 4. benchchem.com [benchchem.com]
- 5. drugs.com [drugs.com]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic Scrutiny: A Comparative Analysis of Tetrahydro-2H-pyran-4-yl Methanesulfonate and its Tosylate Analog
For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances between similar chemical entities is paramount. This guide provides a spectroscopic comparison of two key intermediates, Tetrahydro-2H-pyran-4-yl methanesulfonate (mesylate) and its tosylate analog, Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (tosylate). By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can elucidate the subtle yet significant differences imparted by the methanesulfonyl and p-toluenesulfonyl leaving groups.
Comparative Spectroscopic Data
The core structure, the tetrahydro-2H-pyran-4-yl ring, remains constant. The key differences in the spectra will arise from the methanesulfonate (-SO₂CH₃) and p-toluenesulfonate (-SO₂C₆H₄CH₃) moieties.
| Spectroscopic Technique | This compound | Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (tosylate) |
| ¹H NMR | δ (ppm) | δ (ppm) |
| H-4 (methine) | ~4.8-5.0 (m) | ~4.7-4.9 (m) |
| H-2, H-6 (axial/equatorial) | ~3.9-4.1 (m), ~3.4-3.6 (m) | ~3.8-4.0 (m), ~3.3-3.5 (m) |
| H-3, H-5 (axial/equatorial) | ~1.8-2.1 (m) | ~1.7-2.0 (m) |
| Mesylate CH₃ | ~3.0 (s) | - |
| Tosylate CH₃ | - | ~2.4 (s) |
| Tosylate Aryl H | - | ~7.3-7.4 (d), ~7.7-7.8 (d) |
| ¹³C NMR | δ (ppm) | δ (ppm) |
| C-4 | ~78-80 | ~77-79 |
| C-2, C-6 | ~63-65 | ~62-64 |
| C-3, C-5 | ~32-34 | ~31-33 |
| Mesylate CH₃ | ~38-40 | - |
| Tosylate Aryl CH₃ | - | ~21-22 |
| Tosylate Aryl C | - | ~127-130 (aromatic CH), ~133-135 (ipso-C), ~144-146 (ipso-C-SO₂) |
| IR Spectroscopy | ν (cm⁻¹) | ν (cm⁻¹) |
| S=O stretch (asymmetric) | ~1350-1370 | ~1350-1370 |
| S=O stretch (symmetric) | ~1170-1190 | ~1170-1190 |
| C-O stretch | ~1000-1050 | ~1000-1050 |
| Aromatic C=C stretch | - | ~1600, ~1495 |
| Mass Spectrometry | m/z | m/z |
| Molecular Ion [M]⁺ | 180 (predicted) | 256 (predicted) |
| Key Fragments | 96 (M-SO₂CH₃)⁺, 85 (C₅H₉O)⁺ | 155 (CH₃C₆H₄SO₂)⁺, 101 (C₅H₉O₂)⁺, 85 (C₅H₉O)⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling is typically applied.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.
-
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure solvent/KBr) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Introduce the ionized sample into a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements for elemental composition determination.
Visualization of the Comparative Workflow
The logical workflow for this spectroscopic comparison can be visualized as follows:
Safety Operating Guide
Proper Disposal of Tetrahydro-2H-pyran-4-yl methanesulfonate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS No. 134419-59-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.
This compound is a sulfonate ester that requires careful handling due to its potential hazards. According to safety data, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical.
I. Immediate Actions and Spill Protocol
In the event of a spill, the primary focus is to ensure personnel safety and contain the material.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. If the spill is in a fume hood, keep the hood running.
-
Control Ignition Sources: As a precautionary measure, remove all sources of ignition from the spill area.
-
Containment and Cleanup:
-
For solid spills, carefully sweep the material to avoid creating dust.
-
For liquid spills (if the compound is dissolved in a solvent), use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.
-
-
Collection: Collect the spilled material and absorbent into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
II. Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly sealed, and compatible waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (134419-59-3) and any other identifiers required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow all institutional guidelines for the storage of chemical waste, including secondary containment.
-
-
Arrange for Professional Disposal:
III. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 134419-59-3 | [3] |
| Molecular Formula | C6H12O4S | [3] |
| Molecular Weight | 180.22 g/mol | [3] |
| Hazard Statements | H315, H319, H335 | |
| Signal Word | Warning |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
It is imperative that all personnel handling this chemical are familiar with these procedures and their institution's specific policies regarding hazardous waste management. Adherence to these guidelines will ensure a safe laboratory environment and responsible chemical disposal.
References
Personal protective equipment for handling Tetrahydro-2H-pyran-4-yl methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling of Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS No. 134419-59-3). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Solution Preparation | Primary Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards. Secondary Eye and Face Protection: Face shield worn over safety goggles. Gloves: Double-gloving with nitrile or neoprene gloves. Immediately change gloves if contaminated. Body Protection: Fully buttoned, flame-resistant laboratory coat. Respiratory Protection: All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. |
| Chemical Reactions and Work-up | Primary Eye Protection: Chemical splash goggles. Secondary Eye and Face Protection: Face shield is required, especially when there is a risk of splashing. Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart for the specific solvents being used. Body Protection: Flame-resistant laboratory coat. A chemical-resistant apron is recommended for larger-scale operations. |
| Waste Disposal | Primary Eye Protection: Chemical splash goggles. Gloves: Two pairs of chemically resistant gloves. Body Protection: Laboratory coat. |
Operational Plan: Step-by-Step Handling and Storage
2.1. Preparation
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and clearly labeled waste containers, are readily available.
-
PPE Inspection: Inspect all PPE for any signs of damage or contamination before use.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
2.2. Handling
-
Controlled Dispensing: All manipulations of this compound, especially the solid form, must be performed within a certified chemical fume hood to minimize the risk of inhalation.
-
Avoid Contact: Handle the chemical with care to prevent contact with skin, eyes, and clothing.
-
Grounding: When transferring the solid, take precautionary measures against static discharge.
2.3. Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Inert Atmosphere: Store under an inert atmosphere at room temperature.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures: Spill and Exposure
3.1. Spill Response
In the event of a spill, follow the workflow outlined below.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
